3-[(tert-Butoxy)methyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXJYWWBWGXPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-[(tert-Butoxy)methyl]phenol CAS number and molecular weight
[1]
CAS Registry Number: 402592-20-5 Molecular Weight: 180.25 g/mol Formula: C₁₁H₁₆O₂[1]
Executive Summary
3-[(tert-Butoxy)methyl]phenol is a specialized benzylic ether intermediate used critically in medicinal chemistry for the installation of lipophilic, metabolically stable linker motifs.[1] Unlike simple alkyl phenols, this compound features a meta-substituted tert-butoxy ether linkage, providing a unique combination of steric bulk and electronic modulation without deactivating the phenolic handle.
This guide details the physicochemical profile, synthetic pathways, and strategic applications of CAS 402592-20-5, designed for researchers requiring high-purity building blocks for structure-activity relationship (SAR) campaigns.[1]
Physicochemical Profile
The compound is characterized by the presence of a reactive phenolic hydroxyl group and a chemically inert tert-butyl ether moiety. The meta positioning is strategic, often used to bypass metabolic hotspots found in para-substituted analogues.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-[(tert-Butoxy)methyl]phenol |
| CAS Number | 402592-20-5 |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| Exact Mass | 180.1150 |
| Predicted LogP | 2.85 ± 0.3 |
| pKa (Phenol) | ~9.9 (Predicted) |
| Physical State | Viscous oil or low-melting solid |
| Solubility | Soluble in DCM, THF, MeOH; Sparingly soluble in water |
Synthetic Utility & Methodology
Retrosynthetic Logic
The synthesis of 3-[(tert-Butoxy)methyl]phenol requires differentiating two oxygen nucleophiles: the phenolic hydroxyl and the benzylic hydroxyl.[1]
-
Challenge: Direct alkylation can lead to mixtures of O-phenolic and O-benzylic products, or C-alkylation of the electron-rich ring (Friedel-Crafts).[1]
-
Solution: Exploiting the nucleophilicity of the primary benzylic alcohol under acid catalysis with isobutylene, or using tert-butyl trichloroacetimidate (TBTA) under mild conditions.[1]
Validated Synthetic Protocol
The following protocol describes the selective protection of 3-hydroxybenzyl alcohol.
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve 3-hydroxybenzyl alcohol in anhydrous dichloromethane (DCM).
-
Activation: Add a catalytic amount of Amberlyst-15 resin.[1]
-
Addition: Bubble Isobutylene gas through the solution at 0°C, or add tert-butyl trichloroacetimidate dropwise.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The benzylic alcohol reacts faster than the phenol due to the stability of the incipient benzylic carbocation intermediate.
-
Quench: Filter off the resin or neutralize with NaHCO₃.[1]
-
Purification: Flash column chromatography (Silica gel) to separate the mono-ether (product) from the di-ether byproduct.
Reaction Pathway Diagram[1]
Figure 1: Selective synthesis pathway favoring benzylic ether formation via carbocation control.
Applications in Drug Development[1]
"Meta" Strategy in SAR
In medicinal chemistry, the meta-position of a phenol is often exploited to improve metabolic stability. Para-substituted phenols are prone to rapid oxidation to quinones or conjugation. The (tert-butoxy)methyl group at the meta-position serves two functions:
-
Steric Shielding: The bulky tert-butyl group prevents close approach of metabolic enzymes (e.g., CYPs) to the aromatic ring.[1]
-
Lipophilicity Anchor: It increases the LogP, improving membrane permeability without introducing a reactive electrophile.[1]
Fragment-Based Drug Discovery (FBDD)
This compound acts as a "cap" or "linker" in fragment libraries.[1] The free phenol allows for:
Handling and Safety Standards
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash thoroughly after handling.[1] |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety glasses with side shields.[1] |
| Storage | Hygroscopic / Oxidation prone | Store under Nitrogen/Argon at 2-8°C. |
Stability Note: While the tert-butyl ether is stable to basic conditions (e.g., NaOH, K₂CO₃), it is acid-labile .[1] Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.[1]
References
Solubility Profile of 3-[(tert-Butoxy)methyl]phenol: A Methodological and Predictive Analysis
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-[(tert-Butoxy)methyl]phenol in various organic solvents. In the absence of extensive published experimental data for this specific compound, this document emphasizes robust experimental methodologies, predictive principles based on molecular structure, and thermodynamic analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to generate high-quality, reliable solubility data essential for process development, formulation, and synthesis.
Introduction: The Significance of Solubility
3-[(tert-Butoxy)methyl]phenol is an organic molecule featuring a phenol group, a tert-butoxy group, and a methylene bridge. Its unique structure, combining both polar and non-polar moieties, suggests a nuanced solubility profile that is critical for its application in fields such as pharmaceutical synthesis and materials science. The solubility of an active compound is a fundamental physicochemical property that governs its behavior in various processes, including:
-
Crystallization and Purification: Selecting an appropriate solvent system is paramount for achieving high purity and yield.
-
Drug Formulation: Solubility dictates the choice of excipients and delivery mechanisms for therapeutic agents.
-
Reaction Kinetics: The rate and outcome of chemical reactions often depend on the ability of reactants to dissolve in the chosen solvent.
Understanding and accurately measuring the solubility of 3-[(tert-Butoxy)methyl]phenol is therefore not merely an academic exercise but a critical step in its practical application and development.
Physicochemical Profile and Predictive Solubility Analysis
The solubility behavior of a solute in a given solvent can be qualitatively predicted by analyzing its molecular structure, guided by the principle of "like dissolves like".
Molecular Structure:
-
Compound Name: 3-[(tert-Butoxy)methyl]phenol
-
Molecular Formula: C₁₁H₁₆O₂
-
Key Functional Groups:
-
Phenolic Hydroxyl (-OH) group: A polar group capable of acting as a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents (e.g., alcohols).
-
Ether Linkage (-O-): A polar aprotic feature that can act as a hydrogen bond acceptor, contributing to solubility in a range of solvents.
-
tert-Butyl Group (-C(CH₃)₃): A bulky, non-polar (lipophilic) group. This group enhances solubility in non-polar or moderately polar solvents through van der Waals interactions.
-
Aromatic Ring: Provides a non-polar surface area but can also participate in π-π stacking interactions.
-
Predicted Solubility Behavior: Based on its hybrid structure, 3-[(tert-Butoxy)methyl]phenol is expected to exhibit favorable solubility in a range of organic solvents.
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, due to strong hydrogen bonding with the phenolic hydroxyl group. Also likely to be soluble in polar aprotic solvents like acetone and ethyl acetate.
-
Moderate Solubility: Expected in solvents of intermediate polarity such as toluene.
-
Low Solubility: Expected in highly non-polar aliphatic solvents like hexane and heptane, where the polar functional groups would hinder dissolution.
This predictive analysis provides a rational basis for selecting solvents for experimental screening.
Experimental Protocol: Equilibrium Shake-Flask Method
To obtain definitive and thermodynamically sound solubility data, the equilibrium shake-flask method is the gold standard.[1] It is a robust analytical method designed to measure the concentration of a solute in a saturated solution at a constant temperature.
Principle: An excess of the solid solute is agitated in a solvent for a prolonged period to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the dissolved solute.[1] The concentration of the solute in the resulting saturated solution is then quantified.
Step-by-Step Methodology:
-
Preparation of Solvent: Use high-purity (e.g., HPLC grade) organic solvents to avoid interference from impurities.
-
Addition of Solute: Add an excess amount of solid 3-[(tert-Butoxy)methyl]phenol to a known volume or mass of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.
-
Equilibration: Place the sealed vials in a thermostatically controlled shaker bath or on a magnetic stir plate at the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[1] The time required may vary and should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).
-
Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. Subsequently, carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[1] This step is critical to remove all undissolved particles without causing premature precipitation due to temperature changes.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent. Determine the concentration of 3-[(tert-Butoxy)methyl]phenol in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.
-
Data Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL), grams per 100 g of solvent ( g/100g ), or mole fraction (x).[1]
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Thermodynamic Modeling and Data Analysis
Experimentally determined solubility data, particularly at different temperatures, can be used to derive valuable thermodynamic parameters of the dissolution process. The van't Hoff equation is a cornerstone for this analysis, relating the mole fraction solubility (x) to temperature (T).[2][3]
The integrated form of the van't Hoff equation is often expressed as:
ln(x) = A + (B/T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A and B are the van't Hoff model parameters determined by plotting ln(x) versus 1/T.[2]
From these parameters, the standard apparent thermodynamic properties of dissolution can be calculated:
-
Standard Enthalpy of Dissolution (ΔH°) : Represents the heat absorbed or released during the dissolution process. It can be calculated from the slope (B) of the van't Hoff plot (ΔH° = -B * R, where R is the ideal gas constant). A positive ΔH° indicates an endothermic process, where solubility increases with temperature.[3][4]
-
Standard Entropy of Dissolution (ΔS°) : Represents the change in disorder of the system upon dissolution. It can be calculated from the intercept (A) of the plot (ΔS° = A * R).[3]
This analysis provides deeper insight into the driving forces of the dissolution process.
Diagram of Data Analysis Workflow
Caption: From experimental points to thermodynamic understanding.
Standardized Data Reporting
To ensure clarity, comparability, and utility, experimental solubility data for 3-[(tert-Butoxy)methyl]phenol should be reported in a structured format. The following table serves as a template for researchers to populate with their findings.
Table 1: Template for Experimental Solubility Data of 3-[(tert-Butoxy)methyl]phenol
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x) | Analytical Method |
| Methanol | 25.0 | User Data | User Data | HPLC |
| Ethanol | 25.0 | User Data | User Data | HPLC |
| Acetone | 25.0 | User Data | User Data | HPLC |
| Ethyl Acetate | 25.0 | User Data | User Data | HPLC |
| Toluene | 25.0 | User Data | User Data | HPLC |
| Heptane | 25.0 | User Data | User Data | HPLC |
| (User-defined) | (User Data) | User Data | User Data | HPLC |
Conclusion
While specific, publicly available solubility data for 3-[(tert-Butoxy)methyl]phenol is limited, this guide provides a robust framework for its determination and analysis. By combining predictive assessment based on molecular structure with rigorous experimental protocols like the shake-flask method, researchers can generate reliable and accurate data. Further analysis using thermodynamic models such as the van't Hoff equation allows for a deeper understanding of the dissolution process, which is invaluable for optimizing chemical processes, developing new formulations, and advancing scientific research involving this compound.
References
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PubChem. (2024). 3-Tert-butyl-5-methylphenol. Available at: [Link]
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IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Available at: [Link]
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Taylor & Francis Online. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Available at: [Link]
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CAS. (n.d.). 3-Methyl-6-tert-butylphenol. Available at: [Link]
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The Good Scents Company. (n.d.). 3-tert-butyl phenol. Available at: [Link]
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PubChem. (2025). tert-Butyl methylphenoxy phenol. Available at: [Link]
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Al-Zoubi, N., et al. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Available at: [Link]
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Wikipedia. (n.d.). Van 't Hoff equation. Available at: [Link]
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Academia.edu. (n.d.). Introducing of Thermodynamic Van't Hoff Equation in Process of Dissociation of Benzoic Acid at Ordinary Temperature Range. Available at: [Link]
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ResearchGate. (n.d.). Experimental solubility vs calculated solubility by van't Hoff model of sulfadiazine in (methanol + water) mixtures. Available at: [Link]
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National Center for Biotechnology Information. (2025). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]
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Frontiers. (n.d.). Fragment-pair based drug molecule solubility prediction through attention mechanism. Available at: [Link]
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pKa values and acidity of 3-[(tert-Butoxy)methyl]phenol
An In-depth Technical Guide to the Acidity and pKa of 3-[(tert-Butoxy)methyl]phenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of ionizable compounds in various chemical and biological systems. For professionals in drug development and chemical synthesis, a precise understanding of a molecule's pKa is indispensable for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing reaction conditions. This guide provides a comprehensive analysis of the acidity of 3-[(tert-butoxy)methyl]phenol, a substituted phenol of interest in organic synthesis. We will deconstruct the electronic and steric influences of the 3-[(tert-butoxy)methyl] substituent, predict its pKa relative to benchmark compounds, and detail authoritative experimental and computational methods for its precise determination.
The Fundamental Acidity of Phenols
Phenols are aromatic compounds characterized by a hydroxyl (-OH) group directly attached to a benzene ring. They are weakly acidic, with the pKa of unsubstituted phenol being approximately 10.0.[1][2] This acidity is significantly greater than that of aliphatic alcohols (pKa ≈ 16-18) and stems from the stabilization of its conjugate base, the phenoxide ion.[3][4]
Upon deprotonation, the negative charge on the oxygen atom of the phenoxide ion is not localized; instead, it is delocalized into the π-electron system of the aromatic ring through resonance.[4][5] This distribution of negative charge across multiple atoms stabilizes the phenoxide ion, making the parent phenol more likely to donate its proton.
Caption: Resonance delocalization of the negative charge in the phenoxide ion.
Substituent Effects on Phenol Acidity: A Predictive Framework
The acidity of a substituted phenol is modulated by the electronic properties of the substituents on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects, which either stabilize or destabilize the conjugate phenoxide ion.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (-Cl, -Br) groups pull electron density away from the ring.[3][6][7] This effect further delocalizes and stabilizes the negative charge of the phenoxide ion, resulting in a lower pKa (stronger acid).[8]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups can push electron density into the ring.[7][8] This intensifies the negative charge on the phenoxide oxygen, destabilizing the ion and leading to a higher pKa (weaker acid).
The position of the substituent is critical. Resonance effects are most pronounced for substituents at the ortho and para positions, where they can directly participate in the delocalization of the phenoxide's negative charge.[9] Inductive effects, which are transmitted through sigma bonds, influence all positions but are generally weaker and distance-dependent.[5][10]
Deconstructing the 3-[(tert-Butoxy)methyl] Substituent
To predict the pKa of 3-[(tert-butoxy)methyl]phenol, we must analyze the net electronic effect of the -CH₂-O-C(CH₃)₃ group at the meta position.
Positional Influence: The Dominance of the Inductive Effect
At the meta position, the substituent is not in direct conjugation with the phenolic oxygen. Therefore, its resonance effect on the stability of the phenoxide ion is negligible.[10] The primary electronic influence arises from the inductive effect (-I) .
The ether oxygen within the (tert-butoxy)methyl group is highly electronegative. It will withdraw electron density from the benzene ring through the sigma bond framework. This -I effect stabilizes the negative charge of the phenoxide ion, which should lead to a decrease in pKa relative to unsubstituted phenol.
Structural Comparison and Predicted pKa
To refine our prediction, we can compare our target molecule to a structurally similar compound with a known pKa: 3-methoxyphenol .
-
3-Methoxyphenol (pKa ≈ 9.65): The methoxy group (-OCH₃) at the meta position exerts a -I effect, making it a stronger acid than phenol (pKa ≈ 10.0).[11][12][13]
The (tert-butoxy)methyl group differs from a methoxy group in two key ways:
-
Methylene Spacer (-CH₂-): The methylene group separating the ether oxygen from the ring acts as an insulator, slightly dampening the electron-withdrawing inductive effect of the oxygen compared to the directly attached oxygen in 3-methoxyphenol.
-
tert-Butyl Group (-C(CH₃)₃): The bulky tert-butyl group is electron-donating via a positive inductive effect (+I).[14] This effect pushes electron density toward the ether oxygen, marginally reducing its ability to withdraw density from the ring system.
| Compound | pKa Value | Rationale |
| Phenol | ~10.0[1][15] | Baseline reference. |
| 3-Methoxyphenol | ~9.65[11][13] | Stronger -I effect from directly attached oxygen increases acidity. |
| 3-[(tert-Butoxy)methyl]phenol | ~9.7 - 9.9 (Predicted) | -I effect from ether oxygen increases acidity, but is attenuated by methylene spacer and +I effect of tert-butyl group. |
Methodologies for pKa Determination
Accurate pKa determination requires robust experimental or computational protocols.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly reliable method for determining the pKa of weak acids. It involves monitoring the pH of a solution of the analyte as a standardized strong base is added incrementally. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[16]
Step-by-Step Methodology:
-
Preparation: Accurately weigh a sample of 3-[(tert-butoxy)methyl]phenol and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a temperature-controlled beaker equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette.
-
Data Collection: Add the titrant in small, precise increments, recording the pH value after each addition.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point from the inflection point of the curve (or its first derivative). The volume at the half-equivalence point is half of this value.
-
pKa Determination: The pH recorded at the half-equivalence point is the pKa of the compound.
Caption: Workflow for pKa determination via potentiometric titration.
Experimental Protocol: UV-Vis Spectrophotometry
This method is ideal for compounds whose protonated (ArOH) and deprotonated (ArO⁻) forms exhibit distinct UV-Vis absorption spectra.[17]
Step-by-Step Methodology:
-
Spectral Scans: Record the full UV-Vis spectrum of the analyte in a highly acidic solution (e.g., 0.1 M HCl, where only ArOH exists) and a highly basic solution (e.g., 0.1 M NaOH, where only ArO⁻ exists) to identify the wavelength of maximum absorbance difference (λ_max).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8.5 to 11.0).
-
Absorbance Measurement: Prepare solutions of the analyte at a constant concentration in each buffer and measure the absorbance (A) at the chosen λ_max.
-
Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation in the following form: pKa = pH + log[(A_B - A) / (A - A_A)] Where:
-
A is the absorbance in a given buffer.
-
A_A is the absorbance in the acidic solution (ArOH).
-
A_B is the absorbance in the basic solution (ArO⁻).
-
-
Final Value: The average pKa value from the measurements across the different buffers provides the final result.
Computational Approach: Quantum Chemical Calculation
In silico methods can provide highly accurate pKa predictions. This involves calculating the standard free energy change (ΔG°) of the deprotonation reaction in an aqueous solution.[18]
General Workflow:
-
Geometry Optimization: The 3D structures of both the protonated phenol and the deprotonated phenoxide ion are optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).
-
Solvation Energy: The effect of the solvent (water) is crucial and is modeled using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM). This calculates the free energy of solvation for each species.
-
Free Energy Calculation: The gas-phase free energies and solvation free energies are combined to determine the overall free energy change of the reaction in solution (ΔG°_aq).
-
pKa Calculation: The pKa is then calculated using the equation: pKa = ΔG°_aq / (2.303 * RT) Where R is the gas constant and T is the temperature in Kelvin.
Conclusion
The acidity of 3-[(tert-butoxy)methyl]phenol is governed by the electron-withdrawing inductive effect of its meta-substituent. A detailed analysis of its structure in comparison to phenol and 3-methoxyphenol allows for a robust prediction of its pKa to be in the range of 9.7 to 9.9. This value indicates it is a slightly stronger acid than unsubstituted phenol. For applications in drug discovery and process chemistry where high precision is paramount, this predicted value should be confirmed using established experimental techniques such as potentiometric titration or UV-Vis spectrophotometry, or validated with high-level computational models.
References
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PrepChem.com. Synthesis of p-tert.-butyl phenol. Available from: [Link]
-
MDPI. (2023, May 19). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Available from: [Link]
-
ResearchGate. (2020, April 29). (PDF) Substituent effects on the physical properties and pKa of phenol. Available from: [Link]
Sources
- 1. Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior - Oreate AI Blog [oreateai.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sahyadri Hospital [sahyadrihospital.com]
- 6. askfilo.com [askfilo.com]
- 7. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Correct increasing order of pKa values for the following substituted phen.. [askfilo.com]
- 10. web.viu.ca [web.viu.ca]
- 11. 3-Methoxyphenol CAS#: 150-19-6 [m.chemicalbook.com]
- 12. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. scribd.com [scribd.com]
- 18. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Handling and Synthetic Utility of 3-[(tert-Butoxy)methyl]phenol in API Development
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Laboratory Whitepaper
Executive Summary & Chemical Rationale
In modern Active Pharmaceutical Ingredient (API) synthesis, orthogonal protecting group strategies are paramount for the precise functionalization of complex molecules. 3-[(tert-Butoxy)methyl]phenol (CAS: 402592-20-5) is a highly specialized, bifunctional building block designed to solve a specific regioselectivity challenge[1].
Structurally, this compound is a derivative of 3-hydroxybenzyl alcohol where the benzylic hydroxyl group is masked as a tert-butyl ether, leaving the phenolic hydroxyl group free for functionalization.
-
The Causality of Design: Benzylic alcohols are notoriously sensitive to oxidation and can act as competing nucleophiles during etherification or cross-coupling reactions. By masking the benzylic position with a bulky, base-stable tert-butyl group, chemists can aggressively functionalize the phenolic position under strongly basic or nucleophilic conditions without risking side reactions. The tert-butyl ether can subsequently be cleaved under mild acidic conditions (e.g., TFA) to reveal the benzylic alcohol for late-stage modifications.
Physicochemical Properties & Hazard Profile
Translating a Safety Data Sheet (SDS) into practical laboratory protocols requires understanding the physical state and reactivity of the molecule. As a substituted phenol, 3-[(tert-Butoxy)methyl]phenol exhibits characteristic irritant properties, though the bulky tert-butoxy group reduces its volatility and acute toxicity compared to unsubstituted phenol[2][3].
Quantitative Data Summary
| Property / Hazard Parameter | Value / GHS Specification |
| Chemical Name | 3-[(tert-Butoxy)methyl]phenol |
| CAS Number | 402592-20-5 |
| Molecular Weight | 180.25 g/mol |
| Chemical Formula | C11H16O2 |
| Primary GHS Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Key Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water |
| Storage Conditions | Store at room temperature (15-25°C), tightly closed, away from strong acids (which may prematurely cleave the ether) and oxidizers. |
Data synthesized from authoritative supplier safety profiles[4].
Safety & Emergency Response Workflows
When handling 3-[(tert-Butoxy)methyl]phenol, standard nitrile gloves may provide insufficient breakthrough times during prolonged exposure to concentrated phenolic solutions.
-
Engineering Controls: All transfers and reactions must be conducted in a certified chemical fume hood with a minimum face velocity of 100 LFM.
-
PPE Causality: For bulk handling, heavy-duty nitrile or butyl rubber gloves are required. Phenolic compounds can permeate thin, disposable nitrile gloves, leading to delayed skin irritation and systemic absorption.
Caption: GHS risk mitigation and emergency spill response workflow for phenolic derivatives.
Experimental Workflows: Orthogonal Functionalization
The following self-validating protocols detail the standard synthetic utility of 3-[(tert-Butoxy)methyl]phenol in API development. The workflow leverages the basic stability of the tert-butyl ether, followed by its acidic lability.
Protocol A: Selective Phenolic Alkylation
Objective: Alkylate the free phenolic hydroxyl group while preserving the acid-sensitive tert-butyl ether.
-
Preparation: Dissolve 1.0 equivalent of 3-[(tert-Butoxy)methyl]phenol in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that poorly solvates the phenoxide anion, dramatically accelerating
substitution rates.
-
-
Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (
). Stir for 30 minutes at 25°C.-
Causality:
is a mild base sufficient to quantitatively deprotonate the phenol ( ) without inducing side reactions or degrading the substrate.
-
-
Electrophile Addition: Dropwise add 1.2 equivalents of the target alkyl halide (e.g., benzyl bromide). Heat to 60°C if utilizing a less reactive electrophile.
-
System Validation (TLC/LCMS): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The protocol is self-validating: the highly polar phenolic starting material spot will disappear, replaced by a significantly less polar (higher
) ether product. -
Workup: Quench the reaction with distilled water. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl or brine (to rigorously remove residual DMF), dry over
, and concentrate under reduced pressure.
Protocol B: Acidic Deprotection of the tert-Butyl Ether
Objective: Cleave the tert-butyl group to reveal the reactive benzylic alcohol for late-stage API coupling.
-
Preparation: Dissolve the intermediate from Protocol A in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Acidic Cleavage: Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.
-
Causality: The tert-butyl ether undergoes cleavage via an
mechanism under acidic conditions. The bulky tert-butyl cation rapidly eliminates a proton to form isobutylene gas, driving the reaction to completion according to Le Chatelier's principle.
-
-
System Validation: Monitor by LCMS. The mass of the target peak must decrease by exactly 56 Da (corresponding to the loss of isobutylene).
-
Workup: Concentrate the mixture under reduced pressure to remove volatile TFA and DCM. Re-dissolve in Ethyl Acetate and wash with saturated
until the aqueous layer pH is >7 to ensure complete neutralization of residual acid.
Caption: Synthetic pathway demonstrating the orthogonal utility of the tert-butoxy protecting group.
References
Sources
Thermodynamic Stability of tert-Butoxymethyl (BOM) Group on Phenols
Executive Summary
The tert-butoxymethyl (BOM) group represents a strategic intersection between steric bulk and acetal electronics in the protection of phenolic hydroxyls. While often overshadowed by Methoxymethyl (MOM) or para-Methoxybenzyl (PMB) groups, the BOM ether offers a distinct thermodynamic and kinetic profile essential for complex total synthesis and late-stage drug functionalization.
This guide analyzes the thermodynamic underpinnings of the BOM group, specifically on phenolic substrates. It moves beyond simple "protection/deprotection" lists to explore the bond energies, anomeric stabilization, and steric shielding that define its utility. We provide validated protocols for its installation and removal, ensuring high fidelity in experimental workflows.
Part 1: Structural & Thermodynamic Underpinnings
To understand the stability of the Phenol-BOM linkage (
The Acetal Anomaly
The BOM group is a formaldehyde acetal. Thermodynamically, the formation of acetals from alcohols and aldehydes is reversible and often entropically disfavored in aqueous media. However, the BOM ether acts as a "locked" system due to the specific orbital interactions at the methylene bridge.
-
The Anomeric Effect: The central methylene carbon possesses two oxygen neighbors. The lone pair of the tert-butoxy oxygen (
) donates electron density into the antibonding orbital ( ) of the bond. This hyperconjugation ( ) shortens the bond and lowers the ground state energy of the molecule, providing intrinsic thermodynamic stabilization relative to simple ethers. -
Phenolic Resonance: Unlike aliphatic alcohols, the phenolic oxygen lone pair is delocalized into the aromatic ring. This reduces the basicity of the phenolic oxygen, making the
bond significantly stronger and less prone to protonation than the acetal oxygen. Consequently, acid-catalyzed cleavage almost exclusively initiates at the tert-butoxy oxygen or the methylene carbon, not the phenolic oxygen.
Steric vs. Electronic Tension
The tert-butyl group is the critical differentiator between BOM and MOM groups.
-
Electronic Lability: The tert-butyl group is inductively electron-donating (+I effect). Theoretically, this should stabilize the oxocarbenium ion intermediate formed during acid hydrolysis, making BOM more labile than MOM.
-
Kinetic Shielding (The Dominant Factor): Despite the electronic predisposition for cleavage, the massive steric bulk of the tert-butyl group creates a high activation energy barrier (
) for the approach of solvated protons or nucleophiles.
Part 2: Comparative Stability Profile
The following table contrasts BOM with standard phenolic protecting groups under thermodynamic stress conditions.
Table 1: Comparative Stability Matrix (Phenolic Substrates)
| Feature | BOM (tert-Butoxymethyl) | MOM (Methoxymethyl) | PMB (p-Methoxybenzyl) | SEM (Trimethylsilylethoxymethyl) |
| Acid Stability (Aq. HCl/TFA) | Moderate (Requires heat or strong acid) | Low (Cleaves at RT) | Moderate (Cleaves with TFA) | Moderate |
| Base Stability (NaOH/KOH) | Excellent (Thermodynamically inert) | Excellent | Excellent | Excellent |
| Nucleophiles (LiAlH₄, R-MgBr) | Excellent | Excellent | Excellent | Excellent |
| Oxidation (Jones, PCC) | High | High | Low (Cleaves via radical cation) | High |
| Hydrogenolysis ( | Stable | Stable | Unstable (Cleaves) | Stable |
| Lewis Acid ( | Labile (Primary cleavage method) | Labile | Labile | Labile |
Part 3: Mechanistic Pathways (Visualization)
Understanding the failure mode (cleavage) is vital for designing orthogonal strategies. The diagram below details the acid-catalyzed hydrolysis mechanism, highlighting the rate-determining step (RDS) where steric bulk plays a crucial role.
Figure 1: Acid-catalyzed hydrolysis of Phenolic BOM ethers. The steric bulk of the t-butyl group significantly raises the energy of the Transition State (TS), retarding the rate of oxocarbenium formation compared to MOM ethers.
Part 4: Validated Experimental Protocols
Installation of the BOM Group
Caution: BOM-Cl is a potential carcinogen and lachrymator. Handle in a fume hood.
Reagents:
-
Phenolic substrate (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or DIPEA (for base-sensitive substrates)
-
tert-Butoxymethyl chloride (BOM-Cl, 1.1–1.5 equiv)
-
Solvent: DMF (anhydrous) or THF
Protocol (Standard NaH Method):
-
Deprotonation: To a flame-dried flask under Argon, add NaH (1.2 equiv) and wash with dry hexanes to remove mineral oil. Suspend in anhydrous DMF (
). -
Addition: Cool to
. Add the phenol solution (in DMF) dropwise. Stir for 30 min at until evolution ceases (Phenoxide formation). -
Alkylation: Add BOM-Cl dropwise. The solution may become cloudy (NaCl precipitation).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.[1]
-
Workup: Quench carefully with sat.
. Extract with or EtOAc. Wash organics with water ( ) to remove DMF, then brine. Dry over . -
Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc). BOM ethers are stable on silica.
Deprotection Strategies
BOM requires harsher conditions than MOM.
Method A: Protic Acid (Global Deprotection)
-
Conditions:
in MeOH or TFA/DCM (1:1). -
Temp: Reflux (
) often required for complete cleavage. -
Note: Not suitable for acid-sensitive substrates (e.g., epoxides).[2]
Method B: Lewis Acid (Mild/Selective)
-
Reagent: Boron Trichloride (
) or Boron Tribromide ( ). -
Protocol:
-
Dissolve substrate in dry
at . -
Add
( in DCM, 2–3 equiv). -
Stir 1 hour at
, then slowly warm to . -
Quench with MeOH/NaHCO3.
-
-
Mechanism: Boron coordinates to the acetal oxygens, forcing cleavage without free protons.
Part 5: Strategic Applications in Drug Discovery
The thermodynamic stability of BOM is exploited in late-stage functionalization .
-
Orthogonality to Benzyl Groups: BOM is stable to hydrogenolysis (
). This allows researchers to cleave Benzyl (Bn) groups to reveal specific alcohols while keeping the Phenol-BOM intact. -
Metabolic Stability: In medicinal chemistry, the tert-butyl group blocks metabolic demethylation (a common issue with anisoles/MOM ethers). While BOM is a protecting group, the tert-butoxymethyl motif itself is sometimes retained in lead compounds to improve lipophilicity (
) and metabolic half-life, provided the acetal is stable at physiological pH (which it generally is).
Decision Flowchart: When to use BOM?
Figure 2: Strategic decision tree for selecting BOM over PMB or Silyl ethers based on reaction compatibility.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (The definitive source for protecting group stability data).
-
Pinnick, H. W., & Lajis, N. H. (1978). Preparation of tert-butoxymethyl ethers. The Journal of Organic Chemistry, 43(2), 371-372. (Original synthesis protocol for BOM ethers).
-
Suzuki, K., et al. (1986). Lewis acid-mediated cleavage of acetals. Tetrahedron Letters. (Details on BCl3 cleavage mechanisms).
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid, and biologically compatible formation of BOM ethers. Journal of Organic Chemistry. (Modern improvements to installation).
Sources
Technical Whitepaper: 3-[(tert-Butoxy)methyl]phenol in Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, 3-[(tert-Butoxy)methyl]phenol (CAS 402592-20-5) represents a high-value "masked" intermediate. It serves as a strategic scaffold for introducing the 3-hydroxybenzyl alcohol motif—a pharmacophore critical in kinase inhibitors, receptor modulators, and fragment-based drug discovery (FBDD).
This guide provides a comprehensive technical review of this compound, focusing on its utility as an orthogonal building block. By protecting the benzylic alcohol as a tert-butyl ether, it allows for selective functionalization of the phenolic hydroxyl group under basic conditions, while retaining the ability to reveal the benzylic alcohol or chloride under acidic conditions later in the synthetic sequence.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The utility of 3-[(tert-Butoxy)methyl]phenol lies in its dual functionality: a nucleophilic phenol and an acid-labile benzylic ether.
Physicochemical Data
| Property | Value | Note |
| IUPAC Name | 3-[(tert-Butoxy)methyl]phenol | Also known as m-(tert-butoxymethyl)phenol |
| CAS Number | 402592-20-5 | |
| Molecular Formula | ||
| Molecular Weight | 180.24 g/mol | |
| ClogP | ~2.5 - 2.8 | Estimated; significantly more lipophilic than the parent diol |
| pKa (Phenol) | ~9.8 | Typical for meta-substituted phenols |
| Physical State | Viscous Oil / Low-melting Solid | Tendency to supercool |
| Solubility | DCM, THF, EtOAc, MeOH | Sparingly soluble in water |
Structural Analysis
-
The Phenol (C-1): The primary handle for derivatization (e.g.,
, Mitsunobu coupling, O-alkylation). -
The Spacer (C-3): A methylene bridge providing rotational freedom.
-
The Mask (t-Bu): A bulky, lipophilic protecting group that prevents oxidation or non-specific reactions at the benzylic position.
Synthetic Methodologies
The preparation of 3-[(tert-Butoxy)methyl]phenol requires differentiating between the phenolic hydroxyl and the benzylic hydroxyl of the parent 3-hydroxybenzyl alcohol.
Primary Synthesis Route (Acid-Catalyzed Etherification)
The most scalable route involves the selective reaction of 3-hydroxybenzyl alcohol with isobutylene or a tert-butyl donor.
Reaction Scheme:
Protocol Insight: Benzylic alcohols react faster with carbocations (generated from isobutylene) than phenols do. However, over-alkylation (forming the di-tert-butyl ether) is a common side reaction.
Optimized Protocol:
-
Reagents: 3-Hydroxybenzyl alcohol (1.0 eq), Isoobutylene (excess gas) or tert-Butyl 2,2,2-trichloroacetimidate (1.1 eq),
(cat.) or . -
Solvent: Dichloromethane (DCM) or Toluene.
-
Conditions:
to RT. Monitor by TLC to prevent phenolic alkylation. -
Workup: Quench with
, extract with EtOAc. Purification via silica gel chromatography (Hexane/EtOAc gradient) is usually required to separate the mono-ether from the di-ether.
Reactivity Flowchart
The following diagram illustrates the strategic placement of this compound in a synthesis campaign.
Figure 1: Strategic workflow utilizing 3-[(tert-Butoxy)methyl]phenol as an orthogonal intermediate.
Medicinal Chemistry Applications
Orthogonal Protection in Linker Design
In the synthesis of PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands, the meta-substituted phenol is a classic attachment point.
-
Challenge: If the target molecule requires a benzylic alcohol (or a group derived from it, like a benzylic amine) and a phenolic ether linkage, unprotected 3-hydroxybenzyl alcohol leads to polymerization or self-alkylation.
-
Solution: Use 3-[(tert-Butoxy)methyl]phenol.[1] The t-butyl group survives basic alkylation conditions (e.g.,
, DMF, alkyl halide) used to attach the phenol to the linker.
Fragment-Based Drug Discovery (FBDD)
The 3-substituted phenol motif is ubiquitous in kinase inhibitors (binding to the hinge region or the solvent-exposed front).
-
Lipophilicity Modulation: The tert-butyl group is not just a protecting group; it can be a permanent structural feature. The bulky, hydrophobic tert-butyl ether can occupy hydrophobic pockets (e.g., the "back pocket" of a kinase), improving potency compared to the free alcohol or methyl ether.
-
Metabolic Stability: While benzylic ethers are generally metabolically liable (via CYP450 oxidation), the steric bulk of the tert-butyl group can retard dealkylation compared to a methyl or ethyl ether.
Bioisosterism
The 3-[(tert-butoxy)methyl] moiety can act as a bioisostere for:
-
3-(isopropoxy)methyl group: Modulating steric fill.
-
3-(trifluoromethyl) group: Providing similar lipophilicity but with different electronics (electron-donating vs. electron-withdrawing).
Experimental Protocols
Protocol A: General Deprotection (t-Bu Cleavage)
Use this protocol to reveal the alcohol after phenolic coupling.
-
Dissolution: Dissolve the substrate (1.0 mmol) in DCM (5 mL).
-
Acid Addition: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at
.-
Note: For highly sensitive substrates, use
or in DCM as a milder alternative.
-
-
Reaction: Stir at Room Temperature for 1–4 hours. Monitor by TLC (product will be more polar).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Yield: Quantitative conversion is typical.
Protocol B: Phenolic Alkylation (Mitsunobu)
Use this protocol to attach the scaffold to a drug core.
-
Setup: Combine 3-[(tert-Butoxy)methyl]phenol (1.0 eq), Target Alcohol (
, 1.0 eq), and Triphenylphosphine ( , 1.2 eq) in anhydrous THF. -
Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.2 eq) dropwise at
. -
Reaction: Warm to RT and stir overnight under
. -
Result: Formation of the ether bond (
) with the tert-butyl group intact.
Safety & Stability
-
Handling: As with all phenols, this compound is likely corrosive to skin and eyes. Wear nitrile gloves and eye protection.
-
Storage: Store at
. The tert-butyl ether is stable to moisture but sensitive to strong acids fumes. -
Hazards: Combustible. In case of fire, use
or dry chemical powder.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102, 3-Hydroxybenzyl alcohol. Retrieved from [Link]
- Context: Commercial availability and physical data verific
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Context: Standard protocols for formation and cleavage of tert-butyl ethers of benzylic alcohols.
-
-
Context: Comparative synthesis methods for substituted phenols.[4]
-
- Context: Sourcing and purity specific
Sources
An In-depth Technical Guide to the Bioactivity Profile of 3-[(tert-Butoxy)methyl]phenol Derivatives
Foreword: Navigating the Landscape of Novel Phenolic Compounds
To our fellow researchers, scientists, and drug development professionals, this guide delves into the predicted bioactivity of 3-[(tert-butoxy)methyl]phenol derivatives. It is critical to note that while direct experimental literature on this specific subclass of phenolic ethers is emerging, their potential biological activities can be robustly inferred from the extensive body of research on structurally analogous compounds, particularly hindered phenols and other phenol ethers. This document, therefore, serves as a predictive and methodological framework, synthesizing established principles of medicinal chemistry and pharmacology to guide future research and development. We will explore the likely bioactivity profiles, the underlying chemical principles, and the experimental workflows necessary to validate these predictions.
Structural Rationale and Predicted Bioactivity
The core structure of 3-[(tert-butoxy)methyl]phenol features a phenolic hydroxyl group, which is a well-established pharmacophore for antioxidant activity, and a tert-butoxymethyl ether group at the meta position. This unique combination suggests several potential bioactivities.
Predicted Antioxidant Activity: A Primary Focus
The phenolic hydroxyl group is the cornerstone of the predicted antioxidant capacity of these derivatives. The primary mechanism of action for phenolic antioxidants is the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1][2] The resulting phenoxy radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring.
The tert-butoxymethyl group at the meta-position is not expected to sterically hinder the hydroxyl group, allowing for efficient hydrogen atom transfer. Its electron-donating inductive effect, albeit modest at the meta position, could slightly enhance the stability of the parent phenol and the resulting phenoxy radical, potentially contributing to its antioxidant efficacy.[3] Phenolic compounds are well-documented for their health benefits, including antibacterial, anticancer, and cardioprotective properties, largely attributed to their antioxidant capabilities.[4]
Potential Cytotoxic and Anticancer Effects
Phenolic compounds have demonstrated a wide range of biological activities, including anticancer properties.[5][6] The cytotoxic effects of many phenolics are thought to be mediated through the induction of oxidative stress at higher concentrations, leading to apoptosis in cancer cells. The antiproliferative effects of plant-derived phenolics have been extensively documented across various cancer models.[7] Therefore, it is plausible that 3-[(tert-butoxy)methyl]phenol derivatives could exhibit cytotoxic activity against certain cancer cell lines. This dual role as an antioxidant at low concentrations and a pro-oxidant at higher concentrations is a known characteristic of many phenolic compounds.
Predicted Antimicrobial Properties
Phenol derivatives are known for their antimicrobial activities.[5][8] The mechanism often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity introduced by the tert-butoxymethyl group may enhance the ability of these derivatives to penetrate bacterial cell walls, potentially leading to significant antimicrobial effects against a range of planktonic and biofilm-forming bacteria.[8]
Structure-Activity Relationship (SAR) Insights
The bioactivity of phenolic compounds is intricately linked to their chemical structure.[9][10] For the 3-[(tert-butoxy)methyl]phenol scaffold, key SAR considerations include:
-
The Phenolic Hydroxyl Group: Essential for antioxidant activity through hydrogen atom donation.[11]
-
Substitution on the Aromatic Ring: The position and nature of substituents can modulate the antioxidant capacity and other biological activities. Electron-donating groups generally enhance antioxidant activity.
-
The Ether Linkage: The introduction of an ether group, as seen in these derivatives, can influence the compound's solubility, lipophilicity, and metabolic stability, which in turn affects its bioavailability and overall bioactivity.[3]
Experimental Workflows for Bioactivity Assessment
To empirically determine the bioactivity profile of novel 3-[(tert-butoxy)methyl]phenol derivatives, a systematic approach employing a series of well-established in vitro assays is recommended.
Workflow for Assessing Antioxidant Capacity
The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a novel compound.
Caption: A streamlined workflow for determining the in vitro antioxidant activity of 3-[(tert-butoxy)methyl]phenol derivatives.
Detailed Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method for screening antioxidant activity.[12][13]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Detailed Protocol: ABTS Radical Cation Decolorization Assay
The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.[12][14]
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+) is a blue-green chromophore. The addition of an antioxidant reduces the ABTS•+, leading to a loss of color that is measured as a decrease in absorbance at 734 nm.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound or standard.
-
Incubate the plate at room temperature for 6-10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Table 1: Comparison of DPPH and ABTS Assays [12]
| Feature | DPPH Assay | ABTS Assay |
| Radical | DPPH• (stable free radical) | ABTS•+ (radical cation) |
| Wavelength | ~517 nm | ~734 nm |
| Solvent | Organic solvents (e.g., methanol) | Aqueous and organic solvents |
| Interference | Can be affected by colored compounds | Less interference from colored compounds |
Workflow for Assessing Cytotoxicity
The following diagram outlines a standard workflow for evaluating the cytotoxic potential of a compound against cancer cell lines.
Caption: A comprehensive workflow for assessing the cytotoxicity of 3-[(tert-butoxy)methyl]phenol derivatives using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[7][15]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a range of concentrations of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Concluding Remarks and Future Directions
The 3-[(tert-butoxy)methyl]phenol scaffold represents an intriguing area for drug discovery and development. Based on established structure-activity relationships of related phenolic compounds, these derivatives are predicted to possess significant antioxidant, and potentially cytotoxic and antimicrobial, properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these predicted bioactivities. Future research should focus on the synthesis of a library of these derivatives with varying substitution patterns on the aromatic ring to further elucidate the structure-activity relationships and to optimize their therapeutic potential.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. biochemjournal.com [biochemjournal.com]
- 8. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comprehensive Technical Guide: Physicochemical Properties of 3-[(tert-Butoxy)methyl]phenol
[1]
Executive Summary & Chemical Identity
3-[(tert-Butoxy)methyl]phenol is a meta-substituted phenolic building block characterized by a tert-butyl ether protecting group on the benzylic position.[1] Its primary utility lies in orthogonal protection strategies where the phenolic hydroxyl remains free for functionalization while the benzylic alcohol is masked.[1]
| Property | Data / Specification |
| CAS Number | 402592-20-5 |
| IUPAC Name | 3-(tert-Butoxymethyl)phenol |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| SMILES | CC(C)(C)OCC1=CC(O)=CC=C1 |
| Physical State | Viscous Liquid or Low-Melting Solid (Ambient) |
Physicochemical Properties: Melting & Boiling Points[1][4][5]
Melting Point (MP) Analysis
Unlike simple phenols (e.g., m-cresol, MP ~11°C) or 3-hydroxybenzyl alcohol (MP ~69–72°C), the introduction of the bulky tert-butyl group disrupts the crystal lattice packing efficiency.[1]
-
Predicted Range: < 45°C (Often isolated as a viscous oil that may slowly crystallize upon standing at -20°C).[1]
-
Structural Driver: The tert-butyl group is spherically bulky and lipophilic.[1] While the phenolic -OH group can form intermolecular hydrogen bonds, the large ether substituent prevents the tight π-stacking observed in the unprotected benzyl alcohol, lowering the melting point.[1]
Boiling Point (BP) & Thermal Stability
Direct atmospheric distillation of this compound is not recommended due to the thermal instability of the tert-butyl ether linkage, which can undergo elimination (forming isobutylene) at high temperatures, especially in the presence of trace acids.[1]
-
Predicted Atmospheric BP: 280°C – 290°C (Theoretical extrapolation).[1]
-
Recommended Distillation Range: 135°C – 145°C at 10 mmHg .
-
Thermodynamic Context: The boiling point is elevated relative to simple ethers due to the hydrogen-bonding capability of the free phenol.[1] However, it is lower than the corresponding diol due to the capping of the benzylic oxygen.[1]
Experimental Determination & Validation Protocols
Protocol A: Differential Scanning Calorimetry (DSC) for MP
To accurately determine if your sample is a supercooled liquid or a true solid:
-
Sample Prep: Seal 2–5 mg of sample in an aluminum pan.
-
Cycle: Cool to -60°C, equilibrate, then ramp to 100°C at 5°C/min.
-
Interpretation: Look for a sharp endothermic peak.[1] A broad peak suggests solvent entrapment or impurities.[1]
Protocol B: Reduced Pressure Boiling Point Validation
Do not attempt atmospheric distillation.[1] Use a nomograph to correlate observed vacuum boiling points to standard values.[1]
Graphviz Diagram: Purification & Isolation Logic
Caption: Decision matrix for isolating 3-[(tert-Butoxy)methyl]phenol, prioritizing chromatographic methods to mitigate thermal deprotection risks.
Handling & Stability Implications
Acid Sensitivity
The tert-butyl ether is an "acid-labile" protecting group.[1]
-
Mechanism: In the presence of strong acids (e.g., TFA, HCl) or Lewis acids, the ether cleaves to generate the stable tert-butyl cation (which eliminates to isobutylene) and the free benzyl alcohol.[1]
-
Storage: Store in borosilicate glass (neutral pH). Avoid unbuffered silica gel for long-term storage.[1]
Solubility Profile
References
A Technical Guide to the Reactivity of Meta-Substituted Phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenol moiety is a critical structural component in numerous pharmaceuticals and biologically active molecules.[1] The strategic placement of substituents on the phenolic ring allows for the fine-tuning of its physicochemical properties, profoundly influencing molecular interactions and pharmacokinetic profiles. While ortho- and para-substitutions are extensively studied, the unique electronic landscape of the meta position offers distinct opportunities for modulating reactivity. This guide provides an in-depth analysis of the principles governing the reactivity of meta-substituted phenol derivatives, focusing on the interplay of electronic effects, their impact on acidity and reaction dynamics, and their application in chemical synthesis.
Fundamentals of Phenolic Reactivity: An Electronic Overview
The chemical behavior of phenol is dictated by the hydroxyl (-OH) group, which influences the aromatic ring in two primary ways:
-
Acidity of the Hydroxyl Proton: Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-20).[2][3] This increased acidity stems from the stabilization of the resulting phenoxide ion, where the negative charge is delocalized into the aromatic π-system through resonance.[2]
-
Aromatic Ring Activation: The lone pairs on the hydroxyl oxygen can be donated into the benzene ring via resonance (a +M effect). This increases the electron density of the ring, particularly at the ortho and para positions, making phenol highly reactive towards electrophilic aromatic substitution (EAS).[4]
The reactivity of a substituted phenol is a balance between two fundamental electronic phenomena: the Inductive Effect (I) and the Resonance (or Mesomeric) Effect (M) .[1]
-
Inductive Effect: This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) exert a positive inductive effect (+I), pushing electron density towards the ring.
-
Resonance Effect: This effect involves the delocalization of π-electrons and lone pairs across the conjugated system. EWGs with π-bonds (e.g., -NO₂, -CN) can withdraw electron density via a negative mesomeric effect (-M), while groups with lone pairs (e.g., -OH, -OCH₃) can donate electron density via a positive mesomeric effect (+M).
The Unique Electronic Nature of the Meta Position
The defining characteristic of the meta position is the absence of direct resonance interaction with the phenolic hydroxyl group. When a substituent is at the meta position, it cannot directly participate in the resonance delocalization that stabilizes the negative charge of the phenoxide ion or the positive charge of the arenium ion intermediate in EAS.[2][3]
Consequently, the electronic influence of a meta-substituent is primarily governed by its inductive effect . While a resonance effect may still influence the overall electron distribution in the ring, its impact on the reaction center (the -OH group or the sites of electrophilic attack) is significantly attenuated compared to ortho and para positions.[1]
Diagram: Electronic Effects at the Meta Position
The following diagram illustrates how inductive effects dominate at the meta position for both electron-withdrawing and electron-donating groups, as direct resonance delocalization to the phenolic oxygen is not possible.
Caption: Electronic influence of meta-substituents on the phenol ring.
Impact of Meta-Substituents on Phenol Acidity (pKa)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents that stabilize this anion increase acidity (lower pKa), while those that destabilize it decrease acidity (higher pKa).
-
Electron-Withdrawing Groups (EWGs): A meta-EWG, such as a nitro (-NO₂) or cyano (-CN) group, increases the acidity of phenol.[2][5] It does so primarily through its -I effect, which withdraws electron density from the ring, thereby stabilizing the negative charge of the phenoxide ion.[3] For example, the pKa of m-nitrophenol is 8.35, which is significantly more acidic than phenol (pKa ≈ 10.0).[6] This effect is less pronounced than in p-nitrophenol (pKa 7.15) because the para-substituent can stabilize the anion through both -I and -M effects.[6]
-
Electron-Donating Groups (EDGs): A meta-EDG, such as an alkyl group (-CH₃), decreases the acidity of phenol. Through its +I effect, it pushes electron density into the ring, which destabilizes the phenoxide ion by intensifying its negative charge. For instance, m-cresol (3-methylphenol) has a pKa of 10.1, making it slightly less acidic than phenol.
Table 1: pKa Values of Selected Meta-Substituted Phenols
| Substituent (at meta-position) | Chemical Name | pKa (at 25°C) | Dominant Electronic Effect |
| -H | Phenol | 10.00[2] | Reference |
| -CH₃ | m-Cresol | 10.09 | +I (Donating) |
| -OCH₃ | m-Methoxyphenol | 9.65 | -I (Withdrawing) |
| -Cl | m-Chlorophenol | 9.12 | -I (Withdrawing) |
| -CN | m-Cyanophenol | 8.61 | -I, -M (Withdrawing) |
| -NO₂ | m-Nitrophenol | 8.35[6] | -I, -M (Withdrawing) |
Note: Data compiled from various sources. While -OCH₃ has a +M effect, its -I effect dominates from the meta position with respect to acidity.
Quantitative Analysis: The Hammett Equation
The electronic effect of meta- and para-substituents can be quantified using the Hammett equation, a linear free-energy relationship.[7]
log(K/K₀) = σρ
Where:
-
K and K₀ are the equilibrium constants for the substituted and unsubstituted reactants, respectively.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. It is a measure of the electronic effect of that group. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[8]
-
ρ (rho) is the reaction constant , which depends on the nature of the reaction. It measures the susceptibility of the reaction to substituent effects.
For the ionization of phenols in water, the reaction constant (ρ) is positive (+2.008), indicating that the reaction is favored by electron-withdrawing groups that stabilize the negative charge of the phenoxide product.[7] The Hammett equation provides a powerful predictive tool for estimating the pKa and relative reactivity of novel phenol derivatives.[9]
Reactivity in Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is a powerful activating group and an ortho-, para-director in EAS reactions.[4] A second substituent on the ring will influence the rate and regioselectivity of the reaction.
-
Meta-EDGs (e.g., m-Cresol): An electron-donating group like methyl (-CH₃) at the meta position acts in concert with the hydroxyl group to strongly activate the ring. Both groups direct electrophilic attack to the positions ortho and para to themselves. In m-cresol, the positions ortho to the -OH group (2- and 6-) and the position ortho to the -CH₃ group (which is also para to the -OH group, the 4-position) are all activated. This makes m-cresol highly reactive towards EAS.[10]
-
Meta-EWGs (e.g., m-Nitrophenol): An electron-withdrawing group like nitro (-NO₂) at the meta position deactivates the ring overall. However, the powerful activating and directing effect of the hydroxyl group still dominates.[11] The -OH group directs the incoming electrophile to the 2-, 4-, and 6-positions. The -NO₂ group deactivates these positions to some extent via its -I effect, but the reaction will still preferentially occur at these sites rather than the 5-position, which is strongly deactivated by two adjacent EWGs (in the resonance intermediate).
Diagram: Regioselectivity in EAS of m-Cresol
Caption: Activating effects in m-cresol for electrophilic attack.
Experimental Protocol: Synthesis of 3-Nitrophenol
Direct nitration of phenol predominantly yields ortho- and para-nitrophenol.[6] Therefore, synthesizing 3-nitrophenol requires a multi-step synthetic route, typically starting from a material where the meta-directing nitro group is installed first. A common laboratory-scale synthesis starts from 3-nitroaniline.
Reaction Scheme: 3-Nitroaniline → (Diazotization) → 3-Nitrophenyldiazonium salt → (Hydrolysis) → 3-Nitrophenol
Warning: This procedure involves strong acids and potentially unstable diazonium salts. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Materials:
-
3-Nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Copper(II) Sulfate (optional, for hydrolysis)
-
Heating mantle and reflux condenser
-
Large beaker (for diazonium salt hydrolysis)
-
Standard glassware for extraction and purification
Step-by-Step Methodology:
-
Preparation of the Diazonium Salt Solution (Diazotization): a. In a flask, carefully add 10 mL of concentrated H₂SO₄ to 50 mL of cold water, stirring continuously in an ice bath. b. To this cooled acidic solution, slowly add 0.1 moles of 3-nitroaniline. Stir until it dissolves completely. The temperature must be maintained between 0-5 °C. c. In a separate beaker, dissolve 0.11 moles of sodium nitrite (NaNO₂) in 20 mL of water. d. Slowly add the sodium nitrite solution dropwise to the 3-nitroaniline solution, keeping the temperature strictly below 5 °C. Vigorous stirring is essential. The formation of the diazonium salt is indicated by a slight color change.
-
Hydrolysis of the Diazonium Salt: a. Prepare a separate solution for hydrolysis by dissolving a small amount of copper(II) sulfate in 200 mL of water in a large beaker and bringing it to a boil. The copper sulfate helps to control the decomposition. b. Slowly and carefully add the cold diazonium salt solution to the boiling water. This step should be performed behind a blast shield, as the evolution of nitrogen gas can be vigorous. c. After the addition is complete, continue to boil the mixture for an additional 15-20 minutes to ensure complete hydrolysis.
-
Isolation and Purification: a. Allow the reaction mixture to cool to room temperature. The 3-nitrophenol may precipitate as a solid or an oil. b. Cool the mixture further in an ice bath to maximize precipitation. c. Collect the crude product by vacuum filtration. d. The crude product can be purified by recrystallization from hot water (with activated charcoal to remove colored impurities) or by steam distillation, followed by recrystallization.
-
Characterization: a. Determine the melting point of the purified product (literature value: 97 °C).[6] b. Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Diagram: Experimental Workflow for 3-Nitrophenol Synthesis
Caption: Synthesis workflow from 3-nitroaniline to 3-nitrophenol.
Conclusion
The meta position on a phenol ring presents a unique electronic environment where inductive effects predominantly dictate reactivity. This contrasts sharply with the resonance-dominated ortho and para positions. For drug development professionals and synthetic chemists, understanding this distinction is crucial for rationally designing molecules with desired properties. Electron-withdrawing groups at the meta position reliably increase phenol acidity through inductive stabilization of the phenoxide ion, while electron-donating groups have the opposite effect. In electrophilic aromatic substitution, the powerful ortho-, para-directing influence of the hydroxyl group remains the primary determinant of regioselectivity, with the meta-substituent serving to modulate the overall reaction rate. This predictive framework, supported by quantitative tools like the Hammett equation, enables the targeted synthesis and optimization of meta-substituted phenols for a wide range of scientific applications.
References
- The Interplay of Electronic and Steric Effects on the Phenol Ring: A Technical Guide for Researchers. Benchchem.
- The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Ch24 : Phenols. Chemistry.
- Substituent Effects on Phenol Acidity. Scribd.
- Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Pharmaguideline.
- Hammett equ
- Why do phenols are very reactive towards electrophilic arom
- Correct increasing order of pKa values for the following substituted phenol. Filo.
- Unit 4: Free Energy Rel
- Is m-cresol or p-cresol more reactive towards electrophilic substitution?. Chemistry Stack Exchange.
- Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline.
- Hammett Equ
- An In-depth Technical Guide to the Chemical Properties and Synthesis of Nitrophenols with a Focus on Mitochondrial Effects. Benchchem.
- Electrophilic Aromatic Substitution - Making Molecules. Making Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sips.org.in [sips.org.in]
- 3. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 4. quora.com [quora.com]
- 5. Correct increasing order of pKa values for the following substituted phen.. [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
Methodological & Application
The Tert-Butoxymethyl (BOM) Group: A Robust Acetal for Phenol Protection
Application Note & Protocol
Introduction: The Strategic Role of Phenol Protection
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] Phenols, with their inherent acidity and nucleophilicity, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule. An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable with high selectivity and yield.[2]
The tert-butoxymethyl (BOM) ether emerges as a valuable tool in this context, offering a robust acetal linkage for the protection of phenolic hydroxyl groups. It provides stability against a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides, making it orthogonal to many other common protecting groups.[3][4] This guide provides a comprehensive overview of the BOM group, from the underlying mechanism to detailed, field-tested protocols for its application.
The BOM Protecting Group: Causality and Advantages
The tert-butoxymethyl group protects a phenol by converting it into a mixed acetal (Ar-O-CH₂-O-tBu). The efficacy of this group stems from the fundamental chemistry of acetals, which are characteristically stable in neutral to strongly basic environments but are readily cleaved under acidic conditions.[5]
Key Advantages:
-
Base and Nucleophile Stability: The acetal linkage is inert to common basic reagents (e.g., NaOH, t-BuOK), organometallics (e.g., Grignard and organolithium reagents), and nucleophilic reducing agents (e.g., LiAlH₄).[6] This allows for a broad range of subsequent chemical modifications.
-
Orthogonality: The BOM group's acid lability makes it orthogonal to base-labile groups (e.g., esters, Fmoc) and fluoride-labile groups (e.g., silyl ethers like TBDMS).[7]
-
Mild Cleavage Conditions: Deprotection is achieved under acidic conditions, which can often be tuned from very mild to strong, allowing for selective removal.
The primary reagent for introducing this group is the reactive α-chloro ether, tert-butoxymethyl chloride (BOM-Cl). This reagent was established as an effective agent for the protection of alcohols and, by extension, phenols, providing a new tool for synthetic chemists.[8]
Mechanism of Protection: Nucleophilic Substitution
The protection of a phenol with BOM-Cl proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction. A non-nucleophilic, sterically hindered base is employed to deprotonate the phenol, generating a phenoxide anion. This potent nucleophile then displaces the chloride from BOM-Cl to form the desired tert-butoxymethyl ether.
The choice of base is critical. A hindered amine like N,N-diisopropylethylamine (DIPEA, Hünig's base) is ideal as it efficiently scavenges the proton from the phenol without competing with the phenoxide as a nucleophile.[9]
Caption: Sₙ2 mechanism for BOM protection of a phenol.
Experimental Protocol: Protection of Phenol with BOM-Cl
This protocol describes a general procedure for the protection of a phenolic substrate. Reactions should be performed in a well-ventilated fume hood under an inert atmosphere.
Materials:
-
Phenolic substrate
-
tert-Butoxymethyl chloride (BOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1–0.5 M concentration).
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add tert-butoxymethyl chloride (BOM-Cl) (1.2 eq) dropwise to the cooled, stirred solution. Caution: α-chloro ethers are reactive and potential carcinogens; handle with appropriate care.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes the DIPEA hydrochloride salt and any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure BOM-protected phenol.
Data Presentation: Reagent Stoichiometry
| Reagent | Molar Eq. | Purpose |
| Phenolic Substrate | 1.0 | Starting Material |
| tert-Butoxymethyl chloride (BOM-Cl) | 1.2 | Protecting Agent |
| N,N-Diisopropylethylamine (DIPEA) | 1.5 | Non-nucleophilic base |
| Dichloromethane (DCM) | Solvent | Aprotic reaction medium |
Stability Profile of BOM Ethers
The utility of a protecting group is defined by its stability profile. The BOM group is robust under many common synthetic conditions.
| Condition Type | Reagent/Condition | Stability |
| Strongly Basic | NaOH, KOH, NaH, t-BuOK | Stable |
| Organometallic | R-MgBr, R-Li, R₂CuLi | Stable |
| Nucleophilic | Amines, Cyanide, Azide | Stable |
| Reductive (Hydride) | LiAlH₄, NaBH₄ | Stable |
| Reductive (Hydrogenolysis) | H₂, Pd/C | Stable |
| Oxidative | PCC, MnO₂, Swern, DMP | Stable |
| Acidic (Aqueous) | HCl (aq), H₂SO₄ (aq), TFA (aq) | Labile (Cleaved) |
| Lewis Acidic | BF₃·OEt₂, TiCl₄ | Potentially Labile |
| Fluoride Ion | TBAF | Stable |
Mechanism of Deprotection: Acid-Catalyzed Hydrolysis
The cleavage of the BOM ether proceeds via acid-catalyzed hydrolysis of the acetal functionality. The reaction is initiated by protonation of one of the ether oxygens, typically the more basic tert-butoxy oxygen. This is followed by elimination of tert-butanol to generate a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate yields a hemiacetal, which rapidly hydrolyzes to regenerate the free phenol and formaldehyde.
Caption: Acid-catalyzed hydrolysis for BOM deprotection.
Experimental Protocol: Deprotection of BOM-Protected Phenol
This protocol describes a general procedure for the acidic cleavage of a BOM ether.
Materials:
-
BOM-protected phenol
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated or 1-6 M solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve the BOM-protected phenol (1.0 eq) in a suitable solvent like methanol or THF (approx. 0.1-0.5 M) in a round-bottomed flask with a stir bar.
-
Acid Addition: Add aqueous hydrochloric acid (e.g., 2-5 eq of a 3 M solution) to the stirred solution at room temperature. The concentration and amount of acid can be adjusted based on the substrate's sensitivity. For highly sensitive substrates, weaker acids like formic acid or acetic acid in an aqueous solvent system can be used.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-6 hours. Monitor the deprotection by TLC until the starting material is no longer visible. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Neutralization: Cool the reaction mixture to room temperature (if heated) and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Solvent Removal (Optional): If a water-miscible solvent like MeOH or THF was used, remove the bulk of it under reduced pressure.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography or recrystallization if necessary.
Overall Workflow Visualization
The following diagram illustrates the complete lifecycle of the BOM protecting group strategy in a synthetic sequence.
Caption: BOM protecting group workflow in a synthetic route.
References
-
Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
Reddit. Looking for advice on protecting phenol in presence of primaril alcohol. Available at: [Link]
-
ResearchGate. Protection of Phenols as t-Butyl Ethers under Mild Conditions. Available at: [Link]
-
Chemistry LibreTexts. Acetals as Protecting Groups. Available at: [Link]
-
Pinnick, H. W., & Lajis, N. H. (1978). Synthesis of tert-butoxymethyl ethers: a new protecting group for alcohols. The Journal of Organic Chemistry, 43(2), 371–373. Available at: [Link]
-
Organic Syntheses. tert.-BUTYL CHLORIDE. Available at: [Link]
- Google Patents. CN105399595A - Preparation method of tert-butyl chloride.
-
ResearchGate. Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. Available at: [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at: [Link]
-
Scientific Update. Hey Phenol- Everyone has their Cross to Bear. Available at: [Link]
- Google Patents. CN105669487A - Method for removing methyl protecting group from phenolic hydroxyl under mild condition.
-
Loba Chemie. tert-BUTYL METHYL ETHER FOR SYNTHESIS. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. Available at: [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]
-
National Institutes of Health. Chemoselective Deprotection of Triethylsilyl Ethers. Available at: [Link]
-
Wikipedia. N,N-Diisopropylethylamine. Available at: [Link]
-
Applied Chemical Engineering. Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Available at: [Link]
-
OC-Praktikum. Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Available at: [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. Available at: [Link]
-
One Part of Chemistry. Synthesis of Tert-Butyl Chloride. Available at: [Link]
-
The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Wuts, P. G. M. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of 3-[(tert-Butoxy)methyl]phenol via electrophilic aromatic substitution
Application Note: Chemo- and Regioselective Functionalization of 3-[(tert-Butoxy)methyl]phenol
Executive Summary
This guide details the protocols for the electrophilic aromatic substitution (EAS) of 3-[(tert-Butoxy)methyl]phenol (Compound 1) . This substrate presents a classic "competing director" challenge coupled with a stability trap:
-
Regioselectivity: The hydroxyl group (-OH) and the alkoxymethyl group (-CH₂OtBu) are both ortho/para directors, but the -OH group is dominant.
-
Chemoselectivity: The tert-butyl ether is highly acid-labile. Standard EAS conditions (e.g., nitration with
, Friedel-Crafts with ) will cleave the protecting group, yielding the deprotected benzyl alcohol or polymerized byproducts.
This note provides two validated, orthogonal protocols to access the C4 (para) and C6 (ortho) positions selectively while preserving the sensitive tert-butyl ether.
Chemical Architecture & Reactivity Profile
Understanding the electronic and steric landscape of Compound 1 is prerequisite to successful functionalization.
-
Dominant Director: The Phenolic -OH (C1).
-
Secondary Director: The Alkyl ether (C3).
-
The "Sandwich" Effect: Position C2 is sterically occluded between the -OH and the bulky -CH₂OtBu group.
-
Target Zones:
-
C4 (Para to OH): Electronically activated and sterically accessible. Favored under kinetic/charge control.
-
C6 (Ortho to OH): Electronically activated. Favored under chelation control (e.g., Mg(II) coordination).
-
Figure 1: Reactivity Map of 3-[(tert-Butoxy)methyl]phenol
Caption: Reactivity landscape showing steric hindrance at C2 and orthogonal targeting of C4 and C6.
Protocol A: C4-Selective Bromination (NBS Method)
Objective: Selective mono-bromination at the C4 position.
Mechanism: Charge-controlled electrophilic attack. The bulky NBS reagent prefers the less hindered para position over the ortho position (C6), and avoids the crowded C2 entirely.
Safety Note: This reaction avoids
Materials
-
Substrate: 3-[(tert-Butoxy)methyl]phenol (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) (Anhydrous)
-
Quench: 10%
(aq)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve Compound 1 (1.0 g, 5.5 mmol) in anhydrous MeCN (20 mL). Cool the solution to 0°C using an ice bath.
-
Why: Low temperature improves regioselectivity and suppresses side reactions.
-
-
Addition: Dissolve NBS (1.03 g, 5.8 mmol) in MeCN (10 mL). Add this solution dropwise to the phenol over 15 minutes.
-
Critical: Protect from light to prevent radical side reactions (benzylic bromination).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
Monitoring: TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting material (
) and appearance of a slightly less polar product.
-
-
Quench: Add 10% aqueous sodium thiosulfate (10 mL) to neutralize unreacted NBS.
-
Workup: Concentrate MeCN under reduced pressure (keep bath <40°C). Extract the residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Expected Yield: 85-92% Regioselectivity: >15:1 (C4 vs C6).
Protocol B: C6-Selective Formylation (Mg-Mediated)
Objective: Introduction of an aldehyde at the C6 position (ortho to OH). Mechanism: The reaction proceeds via a magnesium phenoxide intermediate.[2] The Mg(II) ion coordinates with the phenolic oxygen and paraformaldehyde, creating a "delivery system" that directs the formyl group exclusively to the ortho position (C6). Reference: Based on the Hansen & Skattebøl modification of the Casiraghi method.
Materials
-
Substrate: 3-[(tert-Butoxy)methyl]phenol (1.0 equiv)
-
Reagent: Paraformaldehyde (PF) (6.0 equiv)
-
Base: Triethylamine (
) (3.0 equiv) -
Catalyst: Magnesium Chloride (
) (anhydrous, 1.5 equiv) -
Solvent: THF (dry)
Step-by-Step Methodology
-
Chelation Setup: To a flame-dried flask under Nitrogen, add anhydrous
(1.5 equiv) and dry THF (10 mL/g substrate). Add Compound 1 (1.0 equiv) followed immediately by (3.0 equiv).-
Observation: The mixture will become a slurry as the Mg-phenoxide forms. Stir at RT for 20 minutes.
-
-
Formylation: Add Paraformaldehyde (6.0 equiv) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 66°C) for 3-5 hours.
-
Why: High temperature is required to depolymerize the PF and drive the insertion. The basic conditions protect the tert-butyl ether.
-
-
Quench (Critical): Cool to RT. Pour the mixture into 1N HCl (cold).
-
Caution: Do not let the mixture sit in acid for long. Extract immediately. The acid is needed to break the Mg-complex, but prolonged exposure risks ether cleavage.
-
-
Workup: Extract with
(3x). Wash with water and brine.[1] Dry over .[3] -
Purification: Silica gel chromatography. The ortho-aldehyde is usually easily separable due to internal H-bonding (lower polarity).
Expected Yield: 75-85% Regioselectivity: >99% Ortho (C6).
Figure 2: Workflow for C6-Formylation
Caption: Magnesium-mediated ortho-formylation workflow ensuring high regioselectivity.
Analytical Validation
The following data points confirm the structural integrity of the products.
| Feature | Starting Material | C4-Bromo Product | C6-Formyl Product |
| 1H NMR (Aromatic) | 3 signals (m, 4H) | 2 doublets (d, 8.5 Hz) (Para pattern) | 2 singlets or d (meta-coupling) |
| t-Bu Group | Singlet ~1.25 ppm (9H) | Singlet ~1.25 ppm (9H) | Singlet ~1.25 ppm (9H) |
| Diagnostic Signal | - | - | Aldehyde -CHO: ~9.8 ppm (s) |
| OH Signal | Broad s, ~5.0 ppm | Broad s, ~5.3 ppm | Sharp s, ~11.0 ppm (H-bonded) |
QC Check: If the tert-butyl singlet at 1.25 ppm disappears or shifts to a multiplet/broad peak, acid cleavage has occurred.
References
-
Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Stability of Benzyl tert-Butyl Ethers).
-
Oberhauser, T. (1997). Regioselective Bromination of Phenols with NBS. Journal of Organic Chemistry. (General methodology for NBS specificity).
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258.
Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.
Sources
Application Note: Microwave-Assisted Synthesis of 3-[(tert-Butoxy)methyl]phenol Intermediates
Introduction & Mechanistic Rationale
In modern drug development and API (Active Pharmaceutical Ingredient) synthesis, 3-[(tert-Butoxy)methyl]phenol serves as a critical bifunctional building block. The molecule features two distinct oxygen-containing moieties: a sterically hindered, acid-labile tert-butyl ether at the benzylic position, and a free phenolic hydroxyl group. Synthesizing this intermediate from 3-hydroxybenzyl alcohol requires strict chemoselectivity to protect the primary alcohol without alkylating the phenolic oxygen or inducing Friedel-Crafts alkylation on the aromatic ring.
Historically, tert-butylation relied on hazardous isobutylene gas and strong mineral acids, suffering from long reaction times and poor chemoselectivity[1]. Transitioning to a Microwave-Assisted Organic Synthesis (MAOS) paradigm overcomes these thermodynamic barriers. Microwave irradiation leverages dielectric heating to rapidly and uniformly superheat the reaction mixture, bypassing the thermal gradients typical of conventional conductive heating[2].
By utilizing bis(trifluoromethanesulfonyl)imide (
Reaction Pathway & Logical Workflow
Workflow for the chemoselective microwave-assisted tert-butylation of 3-hydroxybenzyl alcohol.
Experimental Design & Causality
To ensure a robust and reproducible methodology, every parameter in this protocol is designed with a specific physicochemical causality:
-
Reagent Selection (t-BuOAc /
): t-BuOAc acts as both the solvent and the tert-butylating agent, driving the equilibrium toward the ether product via Le Chatelier's principle[3]. is selected because its bulky, delocalized counterion provides exceptional catalytic turnover without the oxidative degradation associated with perchloric or sulfuric acids[1]. -
Microwave Parameters: A controlled temperature of 80°C at a maximum power of 50 W ensures the activation energy for primary alcohol etherification is met rapidly. Capping the power at 50 W prevents localized superheating (hot spots) that could trigger thermodynamic byproducts, such as dialkylation or aromatic ring substitution[2].
-
Self-Validating System: The protocol integrates real-time pressure monitoring and a specific post-reaction chemical stain (Ferric Chloride,
). If chemoselectivity is maintained, the free phenolic -OH will react with to produce a vivid purple/blue color on the TLC plate, instantly validating the success of the orthogonal protection.
Quantitative Data: Parameter Optimization
The following table summarizes the optimization matrix, demonstrating the superiority of the MAOS
| Reaction Condition | Reagents / Catalyst | Temp (°C) | Time | Yield (%) | Chemoselectivity (O-Alkyl : O-Aryl) |
| Conventional Heating | Isobutylene / | 25 | 24 h | 45 | Poor (< 70:30, ring alkylation noted) |
| Conventional Heating | t-BuOAc / | 25 | 12 h | 75 | Good (> 95:5) |
| Microwave (MAOS) | t-BuOAc / | 80 | 15 min | > 85 | Excellent (> 99:1) |
Step-by-Step Protocol
Materials Required:
-
3-Hydroxybenzyl alcohol (1.0 mmol, 124.1 mg)
-
tert-Butyl acetate (t-BuOAc, 3.0 mL)
-
Bis(trifluoromethanesulfonyl)imide (
, 2 mol%, 5.6 mg) -
Ethyl acetate (EtOAc)
-
Saturated aqueous
and Brine -
10 mL Microwave-safe glass vial with Teflon-lined crimp cap
Phase 1: Reaction Assembly
-
Substrate Addition: In a clean, oven-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, add 124.1 mg of 3-hydroxybenzyl alcohol.
-
Solvent/Reagent Addition: Add 3.0 mL of t-BuOAc to the vial. Note: Ensure the t-BuOAc is anhydrous to prevent competitive hydrolysis of the generated tert-butyl cation.
-
Catalyst Introduction: Add 5.6 mg (2 mol%) of
. Immediately seal the vial with a Teflon-lined crimp cap to prevent moisture ingress.
Phase 2: Microwave Irradiation
-
Reactor Placement: Place the sealed vial into the cavity of a dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).
-
Parameter Programming: Set the following operational parameters:
-
Target Temperature: 80°C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Maximum Power: 50 W
-
Cooling: Air jet cooling to < 30°C post-reaction.
-
-
In-Process Validation: Monitor the pressure curve on the synthesizer's software. The pressure should remain stable (< 3 bar). A sudden pressure spike indicates solvent decomposition; if this occurs, abort the run immediately.
Phase 3: Workup and Isolation
-
Quenching: Once cooled, carefully uncap the vial and dilute the reaction mixture with 10 mL of EtOAc.
-
Neutralization: Transfer the mixture to a separatory funnel and wash with 5 mL of saturated aqueous
.-
Causality: Neutralizing the superacidic
is critical. Failing to do so will cause reverse hydrolysis (deprotection) of the acid-sensitive tert-butyl ether during solvent evaporation.
-
-
Washing & Drying: Separate the organic layer, wash with 5 mL of brine, and dry over anhydrous
. -
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30°C) to yield the crude product.
Phase 4: Validation and Purification
-
TLC Checkpoint: Spot the crude mixture alongside the starting material on a silica gel TLC plate. Elute with Hexanes:EtOAc (7:3).
-
Staining (Self-Validation): Spray the developed plate with a 1% aqueous
solution. The new product spot (higher value than the starting material) must stain a vivid purple/blue. This confirms the phenolic -OH is intact and chemoselectivity was successfully achieved. -
Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate pure 3-[(tert-Butoxy)methyl]phenol as a pale oil.
References
-
Title: The rapid synthesis of organic compounds in microwave ovens. II Source: cdnsciencepub.com URL: [Link]
-
Title: A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols Source: organic-chemistry.org URL: [Link]
-
Title: A simple and powerful tert-butylation of carboxylic acids and alcohols Source: nii.ac.jp URL: [Link]
Sources
The Strategic Utility of 3-[(tert-Butoxy)methyl]phenol in Complex Molecule Synthesis: Application Notes and Hypothetical Protocols
Introduction: A Molecule of Untapped Potential
In the landscape of total synthesis, the selection of starting materials is a critical determinant of strategic success. An ideal building block offers a combination of pre-installed functionality, latent reactivity, and the capacity for high regiochemical control in subsequent transformations. While a comprehensive survey of the literature did not yield specific end-to-end total syntheses commencing with 3-[(tert-Butoxy)methyl]phenol , its unique structural attributes position it as a molecule of significant, albeit underexplored, potential for the synthesis of complex natural products and pharmaceutical agents.
This guide will, therefore, pivot from a review of established routes to a forward-looking exploration of this compound's strategic applications. We will dissect its functional components, propose a robust, hypothetical synthetic strategy for the construction of a biaryl-containing scaffold—a common motif in bioactive molecules—and provide detailed, plausible protocols for its implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel building blocks for efficient and controlled molecular construction.
Strategic Analysis of 3-[(tert-Butoxy)methyl]phenol
The synthetic power of 3-[(tert-Butoxy)methyl]phenol is derived from the interplay of its three key features:
-
The Phenolic Hydroxyl Group: This versatile functional handle can be readily converted into a variety of other groups (e.g., ethers, esters, triflates) to modulate reactivity or to serve as a key pharmacophoric element in the final target molecule.
-
The meta-Disposed (tert-Butoxy)methyl Group: This is the cornerstone of its strategic utility. The ether oxygen can act as a powerful Directing Metalation Group (DMG) in ortho-lithiation reactions. The meta disposition of this group relative to the hydroxyl offers unique regiochemical control that is distinct from the more common ortho or para substituted phenols.
-
The Acid-Labile tert-Butoxymethyl Ether: The tert-butyl group provides steric bulk and ensures stability under a range of non-acidic conditions. Critically, it can be readily cleaved under mild acidic conditions to unmask a primary benzylic alcohol, providing another point for functionalization late in a synthetic sequence.
The synergy of these features allows for a synthetic strategy where the directing group is first used to install functionality at a specific position on the aromatic ring, and then the directing group itself is unmasked to reveal a new reactive handle.
Hypothetical Total Synthesis Strategy: Construction of a Biaryl Lignan Core
To illustrate the potential of 3-[(tert-Butoxy)methyl]phenol, we will outline a hypothetical synthesis of a simplified biaryl lignan-type core. Lignans are a large class of natural products with diverse biological activities, and many feature a substituted biaryl linkage.
Our hypothetical strategy will leverage the directing group for a regioselective ortho-metalation, followed by a palladium-catalyzed cross-coupling reaction to form the key biaryl bond.
Caption: Hypothetical workflow for the synthesis of a biaryl lignan core.
Detailed Application Notes and Protocols
The following protocols are hypothetical but are based on well-established and reliable synthetic transformations.
Part 1: Protection and Directed ortho-Metalation
The phenolic hydroxyl group must first be protected to prevent it from interfering with the strongly basic conditions of the ortho-metalation. A methoxymethyl (MOM) ether is a suitable choice as it is stable to organolithium reagents and can be removed under acidic conditions.
Protocol 1: Protection of 3-[(tert-Butoxy)methyl]phenol
| Parameter | Value/Description |
| Reactants | 3-[(tert-Butoxy)methyl]phenol, MOM-Cl (1.2 eq.), DIPEA (1.5 eq.) |
| Solvent | Dichloromethane (DCM), anhydrous |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Workup | Aqueous NH4Cl quench, extraction with DCM, drying over Na2SO4 |
| Purification | Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) |
| Expected Yield | >95% |
Experimental Procedure:
-
To a solution of 3-[(tert-butoxy)methyl]phenol (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (N2 or Ar), add N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Add chloromethyl methyl ether (MOM-Cl, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the MOM-protected phenol.
Protocol 2: Directed ortho-Metalation and Borylation
This is the key step where the (tert-butoxy)methyl group directs the lithiation to the C2 position. The resulting aryllithium species is then trapped with an electrophile, in this case, a borate ester, to form a stable boronic ester for subsequent cross-coupling.
Caption: Mechanism of directed ortho-metalation and borylation.
| Parameter | Value/Description |
| Reactants | MOM-protected phenol, s-BuLi (1.2 eq.), TMEDA (1.2 eq.), B(OiPr)3 (1.5 eq.) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | -78 °C |
| Reaction Time | 1-2 hours for lithiation, 1 hour for borylation |
| Workup | Quench with saturated aqueous NH4Cl, warm to rt, extract with EtOAc |
| Purification | Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) |
| Expected Yield | 70-85% |
Experimental Procedure:
-
To a solution of the MOM-protected phenol (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add sec-butyllithium (s-BuLi, 1.2 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Add triisopropyl borate (B(OiPr)3, 1.5 eq.) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the arylboronic ester.
Part 2: Biaryl Formation and Deprotection
With the boronic ester in hand, a Suzuki cross-coupling reaction can be employed to form the C-C bond between the two aromatic rings. Subsequent deprotection steps will then reveal the final lignan core.
Protocol 3: Suzuki Cross-Coupling
| Parameter | Value/Description |
| Reactants | Arylboronic ester, Aryl halide (e.g., 1-bromo-3,4,5-trimethoxybenzene, 1.1 eq.), Pd(PPh3)4 (0.05 eq.), K2CO3 (2.0 eq.) |
| Solvent | Toluene/Ethanol/Water (e.g., 4:1:1 mixture) |
| Temperature | 90-100 °C (reflux) |
| Reaction Time | 6-12 hours |
| Workup | Cool to rt, dilute with water, extract with EtOAc, wash with brine |
| Purification | Flash column chromatography (Silica gel, Hexanes/EtOAc gradient) |
| Expected Yield | 75-90% |
Experimental Procedure:
-
To a degassed solution of the arylboronic ester (1.0 eq.), the aryl halide (1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.) in the solvent mixture, add an aqueous solution of potassium carbonate (K2CO3, 2.0 eq.).
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with water, and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the protected biaryl compound.
Protocol 4: Deprotection Sequence
The final steps involve the removal of the protecting groups. The MOM group can be removed under mild acidic conditions, followed by the cleavage of the tert-butoxymethyl ether with a stronger acid like trifluoroacetic acid (TFA).
| Parameter | Value/Description |
| MOM Deprotection | HCl (2M in MeOH), room temperature, 2-4 hours |
| (tert-Butoxy)methyl Deprotection | Trifluoroacetic acid (TFA) in DCM (1:1), 0 °C to rt, 1-2 hours |
| Workup | Neutralization with saturated NaHCO3, extraction, drying |
| Purification | Flash column chromatography or recrystallization |
| Expected Yield | >90% for each step |
Experimental Procedure (MOM Deprotection):
-
Dissolve the protected biaryl in a 2M solution of HCl in methanol.
-
Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture in vacuo and purify by column chromatography.
Experimental Procedure ((tert-Butoxy)methyl Deprotection):
-
Dissolve the resulting phenol in a 1:1 mixture of TFA and DCM at 0 °C.
-
Allow the solution to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO3.
-
Extract with DCM (3x), combine the organic layers, dry over Na2SO4, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Conclusion and Future Outlook
While the direct application of 3-[(tert-butoxy)methyl]phenol in published total syntheses remains to be documented, its structural features present a compelling case for its utility as a strategic building block. The hypothetical synthetic sequence outlined above demonstrates a plausible and powerful application of this molecule, leveraging its directing group for precise C-C bond formation and its latent functionality for subsequent elaboration. It is our hope that this guide will inspire synthetic chemists to explore the potential of this and other underutilized starting materials in the pursuit of elegant and efficient total syntheses. The principles of directed ortho-metalation are well-established, and their application to this specific substrate is a logical and promising extension of existing synthetic methodology.
References
-
Snieckus, V. Directed ortho metalation. Toluamide and benzamide ortho lithiation. Regioselective synthesis of contiguously substituted aromatics. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Pinnick, H. W.; Lajis, N. H. Synthesis of tert-butoxymethyl ethers: a new protecting group for alcohols. J. Org. Chem.1978 , 43 (2), 371–373. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999.
- Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-[(tert-Butoxy)methyl]phenol Synthesis
Case ID: HBA-TB-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist
Executive Summary: The Yield Paradox
User Issue: "I am attempting to synthesize 3-[(tert-Butoxy)methyl]phenol from 3-hydroxybenzyl alcohol using isobutylene and sulfuric acid. My yields are consistently low (<30%), and I am observing a significant amount of polymeric sludge and di-ether byproducts."
Root Cause Analysis: The synthesis of 3-[(tert-Butoxy)methyl]phenol presents a classic chemoselectivity challenge involving two competing nucleophiles (a phenolic hydroxyl and a benzylic hydroxyl) and a highly reactive intermediate (the benzyl cation).
-
Acidity Mismatch: Strong acids (H₂SO₄) necessary to generate the tert-butyl cation from isobutylene also catalyze the formation of the benzyl cation from the starting material. This leads to rapid self-polymerization (Friedel-Crafts alkylation).
-
Competitive Etherification: While the aliphatic alcohol (benzylic) is the target, the phenol is also nucleophilic. Under non-optimized conditions, you form the di-tert-butyl ether , which is difficult to mono-deprotect selectively without cleaving the benzylic ether.
The Solution: To improve yield from <30% to >75%, you must abandon the thermodynamic control of strong protic acids and utilize kinetic control via Lewis Acid catalysis or mild electrophilic transfer reagents.
Diagnostic & Troubleshooting (The "Why")
Before altering your protocol, use this decision matrix to identify where your current process is failing.
Troubleshooting Decision Tree
Figure 1: Diagnostic workflow for identifying the root cause of yield loss in benzylic etherification.
Optimized Protocols
We provide two protocols. Protocol A is the "Gold Standard" for high value/small scale, ensuring maximum selectivity. Protocol B is the "Scalable Fix" for larger batches where reagent cost is a factor.
Protocol A: The Magnesium Perchlorate Method (Recommended)
Best for: High yield, high selectivity, avoiding polymerization.
This method utilizes Magnesium Perchlorate [Mg(ClO₄)₂] as a Lewis acid catalyst with Boc Anhydride (Boc₂O) . This system generates the tert-butyl cation in situ under conditions mild enough to prevent benzyl cation formation.
Mechanism: Mg(II) coordinates to the Boc anhydride, facilitating the transfer of the tert-butyl group to the aliphatic alcohol. Phenols are significantly less reactive under these specific conditions.
| Parameter | Specification |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) (2.3 equiv) |
| Catalyst | Magnesium Perchlorate [Mg(ClO₄)₂] (0.1 equiv) |
| Solvent | Dichloromethane (DCM) or Toluene (Anhydrous) |
| Temperature | 40°C (Reflux) |
| Time | 18–24 Hours |
| Expected Yield | 75–85% |
Step-by-Step:
-
Dissolution: Dissolve 3-hydroxybenzyl alcohol (1.0 equiv) in anhydrous DCM (0.5 M concentration).
-
Catalyst Addition: Add Mg(ClO₄)₂ (0.1 equiv). Note: Mg(ClO₄)₂ is hygroscopic; weigh quickly.
-
Reagent Addition: Add Boc₂O (2.3 equiv).
-
Why 2.3 equiv? The reaction generates CO₂ and tert-butanol as byproducts. Excess reagent drives the equilibrium.
-
-
Reaction: Heat to reflux (approx. 40°C) with vigorous stirring. Monitor by TLC (stain with PMA or KMnO₄).
-
Quench: Dilute with water. Extract with DCM.
-
Purification: The crude mixture will contain the product and tert-butanol. Flash chromatography (Hexane/EtOAc) easily separates the product.
Protocol B: The TBTA Method (Highest Purity)
Best for: Acid-sensitive substrates, avoiding all polymerization.
If Protocol A fails, use tert-Butyl 2,2,2-trichloroacetimidate (TBTA) . This reagent alkylates alcohols under neutral or very mildly acidic conditions.
Step-by-Step:
-
Dissolve 3-hydroxybenzyl alcohol (1.0 equiv) in Cyclohexane/DCM (2:1).
-
Add TBTA (1.1 equiv).
-
Add catalyst: BF₃·OEt₂ (0.05 equiv) or Triflic acid (catalytic trace).
-
Stir at 0°C to Room Temp .
-
Filtration: The byproduct is trichloroacetamide (solid), which precipitates out. Filter it off.
-
Yield: Typically >90% conversion with virtually no polymerization.
Comparative Data Analysis
The following table summarizes why the traditional H₂SO₄ route fails compared to the recommended protocols.
| Feature | Traditional (Isobutylene/H₂SO₄) | Protocol A (Mg(ClO₄)₂/Boc₂O) | Protocol B (TBTA) |
| Primary Mechanism | Protonation of alkene (Strong Acid) | Lewis Acid activation of Boc | Imidate activation (Mild Acid) |
| Benzyl Polymerization | High Risk (Major yield loss) | Low Risk | Negligible |
| Phenol Alkylation | Moderate (Competitive) | Low (High Selectivity) | Low |
| Workup Complexity | High (Neutralizing strong acid) | Low (Aqueous wash) | Very Low (Filtration) |
| Cost Efficiency | High (Cheap reagents) | Moderate | Low (Expensive reagent) |
| Typical Yield | 20–35% | 75–85% | 85–95% |
Frequently Asked Questions (FAQs)
Q1: Why can't I just protect the phenol first? A: You can, but it adds two steps (protection and deprotection). If you choose this route, use an acetate group (acetic anhydride/pyridine).
-
Acetylate both positions (forming the di-acetate).
-
Selectively hydrolyze the phenolic acetate? Difficult.
-
Better: Selectively acetylate the phenol? Difficult (primary alcohol is often more nucleophilic). Verdict: Direct selective alkylation (Protocol A/B) is more efficient than a 3-step protection strategy.
Q2: I see a spot on TLC just above my starting material. What is it? A: This is likely the 3-hydroxybenzyl tert-butyl ether (Desired Product). The di-ether (3-tert-butoxybenzyl tert-butyl ether) runs significantly higher (more non-polar). The polymer stays at the baseline.
Q3: Can I use Amberlyst-15 instead of Sulfuric Acid for the isobutylene method? A: Yes, and it is better than H₂SO₄. To optimize Amberlyst-15:
-
Use Hexane or Toluene as solvent (non-polar solvents suppress charge separation, reducing benzyl cation formation).
-
Keep temperature < 10°C .
-
Stop the reaction at 60% conversion to recycle starting material rather than pushing to polymerization.
References
-
Bartoli, G., et al. (2005).[1] "Magnesium Perchlorate as Efficient Catalyst for the Synthesis of tert-Butyl Ethers and Esters." Organic Letters, 7(3), 427–430.
- Grounding: Establishes the Mg(ClO₄)₂/Boc₂O method as a mild, selective protocol for alcohol protection in the presence of phenols.
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
- Grounding: Authoritative source on the stability of benzyl vs. phenyl ethers and standard conditions for TBTA usage (pp. 65-67).
-
Armstrong, A., et al. (1988). "tert-Butyl 2,2,2-trichloroacetimidate: A versatile reagent for the preparation of tert-butyl ethers and esters."[1] Tetrahedron Letters, 29(20), 2483-2486.
- Grounding: Defines the TBTA protocol for acid-sensitive substr
-
BenchChem. (2025).[3] "3-Hydroxybenzyl alcohol Properties and Reactions."
-
Grounding: Verification of substrate physical properties and stability profiles.[4]
-
Sources
Technical Support Center: Preventing Acid-Catalyzed Deprotection of tert-Butoxy Groups
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Topic: Stability of tert-butyl esters, ethers, and Boc carbamates.
Executive Summary: The Stability Paradox
tert-Butoxy groups (t-Bu esters, ethers, and Boc carbamates) are the workhorses of organic synthesis due to their robust stability against nucleophiles, bases, and reducing agents. However, their Achilles' heel is acid sensitivity .
The deprotection is driven by the formation of the highly stable tert-butyl cation (
This guide addresses the three most common "silent killers" of tert-butoxy groups: Acidic Silica Gel , Degraded Solvents , and Lewis Acid Incompatibility .
Module 1: Purification Survival Guide (Chromatography)
User Query: "My Boc-protected amine was pure by TLC, but after flash chromatography on silica gel, I recovered 30% free amine and significant baseline streaking. What happened?"
Root Cause Analysis:
Standard silica gel is weakly acidic (
Troubleshooting Protocol: Neutralizing the Stationary Phase
| Parameter | Standard Silica | Buffered Silica (Required) |
| Surface pH | ~5.0 - 6.5 | ~7.5 - 8.0 |
| Eluent Modifier | None | 1-5% Triethylamine ( |
| Risk Level | High (for acid-labile groups) | Low |
Step-by-Step Protocol:
-
Select Solvent System: Determine your eluent ratio (e.g., Hexanes:EtOAc).
-
Pre-Buffer: Add
to the entire volume of eluent you plan to use. -
Slurry Pack: Slurry the silica gel in this basic eluent. Do not dry pack, as the heat of solvation can create hot spots that trigger deprotection.
-
Flush: Run 2 column volumes of the basic eluent through the column before loading your sample.
-
Load: Load your sample. (Note: If your sample is an amine, the
also prevents "streaking" by competing for silanol binding sites).
Pro-Tip: For extremely sensitive compounds (e.g., t-butyl esters of
-hydroxy acids), switch to Basic Alumina or Deactivated Silica (silica treated with).
Module 2: The "Ghost" in the NMR Tube
User Query: "I synthesized a tert-butyl ester. The NMR looked great initially, but after leaving the sample in
Root Cause Analysis:
Chloroform (
Visualizing the Enemy (Mechanism):
Caption: The acid-catalyzed decomposition pathway. Note that the escape of Isobutylene gas renders the reaction irreversible.
Corrective Action: Solvent Neutralization
Never use "straight from the bottle"
-
The Filtration Method (Recommended): Pass the
through a short plug (pipette tip) of basic alumina or anhydrous directly into the NMR tube. This neutralizes instantly. -
The Stabilizer Method: Add silver foil or molecular sieves to the
stock bottle to scavenge acid over time. -
Alternative Solvent: Switch to
(Benzene-d6) or (DCM-d2) if the compound allows; these are less prone to acidic decomposition than chloroform.
Module 3: Orthogonal Selectivity (Lewis Acid Compatibility)
User Query: "I need to remove a benzyl (Bn) group or a Trityl (Trt) group in the presence of a Boc/t-Bu ester. Can I use Lewis acids?"
Technical Insight:
Not all Lewis acids are created equal. Hard Lewis acids (like
Compatibility Matrix:
| Reagent/Condition | Effect on t-Bu/Boc | Status |
| Inert | ✅ SAFE (Standard for Bn removal) | |
| TFA (Neat) | Rapid Cleavage | ❌ UNSAFE |
| TFA (1-5% in DCM) | Slow/Negligible | ⚠️ CONDITIONAL (Safe for Trityl removal if timed) |
| Cleaves | ❌ UNSAFE (Used for t-Bu deprotection) | |
| Inert | ✅ SAFE | |
| Variable | ⚠️ RISKY (Temp < -20°C required) | |
| Acetic Acid (80%) | Inert | ✅ SAFE (Good for Trityl removal) |
Protocol: Selective Trityl Removal (Preserving Boc) Objective: Remove S-Trityl or N-Trityl without touching N-Boc.
-
Reagent: Prepare a solution of 1-5% TFA in Dichloromethane (DCM) containing 5% Triisopropylsilane (TIS) .
-
Why TIS? It scavenges the Trityl cation immediately, preventing it from re-alkylating the molecule, allowing you to use less acid.
-
-
Temperature: Cool to 0°C . Kinetic control is critical here.
-
Monitoring: Quench aliquots into saturated
immediately before TLC/LCMS. Do not let the reaction sit. -
Duration: Usually complete in 15-30 minutes. Prolonged exposure will eventually degrade the Boc group.
Module 4: Reaction Optimization (Nucleophilic Substitution)
User Query: "I am performing a substitution reaction using a Lewis Acid catalyst (
Guidance:
Metal triflates are generally safer than halides like
The "Buffered Lewis Acid" Technique: If you must use a Lewis Acid in the presence of a t-Bu group:
-
Add a Steric Base: Include 2,6-di-tert-butylpyridine or 2,6-lutidine in the reaction. These bases are too bulky to coordinate to the Lewis Acid (poisoning the catalyst) but will neutralize any adventitious protons (
) generated during the cycle. -
Temperature: Keep the reaction below 0°C if possible. The activation energy for t-Bu cleavage is significantly higher than for many catalyzed additions.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (The definitive guide on stability profiles).
-
Li, B.; Berliner, M.; et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." J. Org.[2] Chem.2006 , 71, 9045–9050.[2][3] (Establishes the acidity threshold for deprotection). [3]
-
Marcantoni, E.; et al. "Selective deprotection of tert-butyl esters in the presence of other acid-labile groups." J. Org.[3] Chem.2001 , 66, 4430.[2] (Discusses Lewis acid selectivity).
-
Wu, Y.-q.; et al. "Cleavage of tert-Butyl Esters and Carbamates with ZnBr2 in Methylene Chloride." Tetrahedron Lett.[4]2000 , 41, 2847-2849. (Demonstrates ZnBr2 as a deprotection agent, confirming its incompatibility for preservation).
-
Pangborn, A. B.; et al. "Safe and Convenient Procedure for Solvent Purification." Organometallics1996 , 15, 1518–1520. (Standard protocols for neutralizing and drying solvents like Chloroform).[1]
Sources
Technical Support Center: Purification & Troubleshooting for 3-[(tert-Butoxy)methyl]phenol
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the isolation of bifunctional molecules. 3-[(tert-Butoxy)methyl]phenol (CAS: 402592-20-5) presents a classic dichotomy in synthetic organic chemistry: it contains a robust, base-soluble phenolic hydroxyl group alongside a highly acid-labile benzylic tert-butyl ether.
Standard purification protocols often lead to degradation or poor yields if the underlying mechanistic causality of these functional groups is ignored. This guide provides self-validating, field-proven methodologies to isolate this compound with high purity while keeping its functional groups intact.
Physicochemical Profiling
Understanding the molecule's physical properties is the first step in designing a rational purification strategy.
| Property | Value | Causality & Impact on Purification Strategy |
| Molecular Weight | 180.25 g/mol | Standard parameter for mass balance and expected NMR integration. |
| Phenolic pKa | ~9.5 – 10.0 | Enables chemoselective deprotonation using strong bases (e.g., 1M NaOH), allowing separation from neutral impurities. |
| Ether Linkage | Benzylic tert-butyl | Exceptionally acid-labile. Prone to cleavage via a stable benzylic carbocation. Precludes the use of strong mineral acids or unbuffered silica gel[1]. |
| Solubility | High in organic solvents | Excellent partitioning into solvents like Methyl tert-butyl ether (MTBE) during liquid-liquid extraction[2]. |
Core Purification Workflows
Workflow A: Chemoselective Acid-Base Extraction
This is the most efficient and scalable method for purifying 3-[(tert-Butoxy)methyl]phenol from non-polar over-alkylated impurities (e.g., 1-tert-butoxy-3-[(tert-butoxy)methyl]benzene). It exploits the acidity of the phenol group. We utilize MTBE as the organic solvent due to its superior phase separation and high extraction efficiency for phenolic compounds compared to standard aliphatic ethers[2].
Fig 1. Chemoselective Acid-Base Extraction Workflow for 3-[(tert-Butoxy)methyl]phenol.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).
-
Deprotonation: Transfer to a separatory funnel and extract with 1.0 M NaOH aqueous solution (3 x 5 mL per gram). The target compound enters the aqueous phase as a water-soluble sodium phenolate.
-
Washing: Wash the combined aqueous layers once with fresh MTBE to remove any lingering non-polar impurities. Discard the organic layers.
-
Controlled Acidification (Critical Step): Cool the aqueous layer in an ice bath (0 °C). Slowly add 1.0 M Citric Acid (or a saturated NaH
PO solution) until the pH reaches 5-6. Do not use concentrated HCl, as localized high acidity will cleave the benzylic tert-butyl ether. -
Recovery: Extract the neutralized, cloudy aqueous layer with fresh MTBE (3 x 10 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure at <35 °C.
Workflow B: Buffered Silica Gel Chromatography
If the crude mixture contains unreacted 3-hydroxybenzyl alcohol (which also contains a phenol and cannot be separated via acid-base extraction), column chromatography is required. Standard silica gel is mildly acidic (pH ~4.5-5.5) and acts as a heterogeneous acid catalyst that can cleave sensitive tert-butyl groups[1]. Pre-neutralization of the stationary phase is mandatory.
Fig 2. Buffered Silica Gel Chromatography Workflow to prevent ether cleavage.
Step-by-Step Protocol:
-
Column Preparation: Prepare a slurry of silica gel in Hexanes containing 1% (v/v) Triethylamine (Et
N). Stir for 10 minutes to ensure complete neutralization of the acidic silanol sites. -
Packing: Pack the column and flush with 2 column volumes of the buffered solvent.
-
Loading: Dissolve the crude sample in a minimum volume of the eluent and load it carefully onto the column.
-
Elution: Elute using a gradient of Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1) containing 0.1% Et
N. -
Collection & Concentration: Monitor fractions via TLC (UV active, stains readily with KMnO
). Pool the product-containing fractions and concentrate under reduced pressure. Keep the rotary evaporator water bath temperature below 30 °C to prevent thermal degradation.
Troubleshooting & FAQs
Q: My isolated yield is low, and NMR shows a major byproduct missing the tert-butyl group. What happened?
A: You are observing the cleavage of the benzylic tert-butyl ether, yielding 3-hydroxybenzyl alcohol. This occurs when the compound is exposed to acidic conditions. Benzylic tert-butyl ethers are significantly more labile than standard alkyl tert-butyl ethers because cleavage generates a highly stabilized benzylic carbocation.
Fix: Ensure you are buffering your silica gel with Et
Q: How do I separate the over-alkylated byproduct (1-tert-butoxy-3-[(tert-butoxy)methyl]benzene) from my product? A: The over-alkylated byproduct lacks a free phenolic hydroxyl group, making it completely neutral. Use Workflow A (Chemoselective Acid-Base Extraction) . When you extract the organic layer with 1M NaOH, the target 3-[(tert-Butoxy)methyl]phenol forms a water-soluble sodium salt, while the neutral over-alkylated byproduct remains in the organic layer and is easily discarded.
Q: Can I use distillation (e.g., Kugelrohr) to purify this compound? A: It is highly discouraged. tert-Butyl ethers are prone to thermal elimination (yielding isobutylene gas and the corresponding alcohol) at elevated temperatures, especially if trace acidic impurities are present. Stick to extraction or buffered chromatography.
Q: Why is MTBE recommended over diethyl ether for the extraction? A: MTBE (Methyl tert-butyl ether) offers superior phase separation, lower water solubility (approx 4%), and significantly reduced peroxide-forming hazards compared to diethyl ether. Furthermore, empirical data shows MTBE to be an exceptionally effective extractant for phenolic compounds from aqueous solutions[2].
References
-
Khasanov, M. A., et al. "Extraction of phenol from aqueous solutions by methyl tert-butyl ether." ResearchGate. Available at:[Link]
-
Carter, R. G., et al. "A Mild and Selective Method for the Cleavage of tert-Butyl Esters." ResearchGate. Available at:[Link]
Sources
Storage conditions to prevent oxidation of 3-[(tert-Butoxy)methyl]phenol
Welcome to the Technical Support Center for 3-[(tert-Butoxy)methyl]phenol (CAS: 402592-20-5)[1]. This portal is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality of phenol oxidation, and implement rigorously validated storage protocols.
Part 1: Mechanistic Causality of Degradation
To effectively store 3-[(tert-Butoxy)methyl]phenol, one must understand its chemical vulnerabilities. The molecule consists of an electron-rich aromatic ring with two key functional groups: a phenolic hydroxyl (-OH) and a meta-substituted tert-butoxymethyl ether.
While the bulky tert-butyl ether provides some steric shielding and is relatively stable, the phenolic hydroxyl group is highly susceptible to autoxidation. This degradation is a free-radical chain reaction initiated by molecular oxygen (O₂) and catalyzed by UV/visible light or trace transition metals[2]. When exposed to air, the hydroxyl group loses a hydrogen atom to form a reactive phenoxy radical. These radicals rapidly undergo bimolecular coupling or further oxidation to form highly conjugated p-benzoquinone and phenoquinone derivatives, which manifest visually as a distinct pink, red, or brown discoloration in the sample[2][3].
Because this is a cascading radical reaction, even trace amounts of oxygen can initiate widespread polymerization. Therefore, physical barriers (temperature, light exclusion, and high-density inert gas) are non-negotiable[4][5].
Mechanistic pathway of phenol oxidation and targeted preventative storage interventions.
Part 2: Quantitative Storage Guidelines
The following table summarizes the quantitative impact of various storage conditions on the shelf life of 3-[(tert-Butoxy)methyl]phenol.
| Storage Temperature | Atmosphere | Vessel Type | Estimated Shelf Life | Relative Degradation Rate |
| -20°C | Argon | Amber Glass | > 24 Months | Baseline (1x) |
| 2-8°C | Argon | Amber Glass | 6-12 Months | ~4x |
| 25°C | Nitrogen | Clear Glass | < 1 Month | ~50x |
| 25°C | Air | Clear Glass | < 1 Week | > 500x (Rapid Discoloration) |
Part 3: Standard Operating Procedure (SOP) for Long-Term Storage
To prevent repeated exposure to atmospheric oxygen and ambient humidity, the compound must be aliquoted using a self-validating inert transfer protocol.
Phase 1: Preparation & Aliquoting
-
Glassware Preparation: Bake amber glass vials (2 mL or 5 mL) at 120°C for 2 hours to eliminate surface-bound moisture. Cool them in an active desiccator.
-
Neat Transfer: Dispense the neat (undissolved) compound into single-use aliquots. Causality Note: Do not store this compound as a stock solution. Solvents contain dissolved oxygen and significantly increase the molecular collision frequency, which accelerates radical propagation[5].
Phase 2: Inerting (Schlenk Line Method) 3. Seal & Puncture: Cap the vials loosely with PTFE-lined silicone septa. 4. Evacuation: Apply high vacuum (≤ 0.1 Torr) to the vial for 30 seconds to remove atmospheric air. 5. Argon Backfill: Backfill the vial with dry Argon. Causality Note: Argon (1.78 g/L) is explicitly required over Nitrogen (1.25 g/L). Argon's higher density allows it to settle at the bottom of the vial, creating a robust physical blanket over the phenol, whereas Nitrogen easily mixes with ambient air during rapid capping[4][5]. 6. Cycle: Repeat the vacuum-Argon cycle three times (Freeze-pump-thaw is recommended if the compound is accidentally dissolved)[5]. 7. Final Seal: Rapidly tighten the cap under positive Argon pressure. Wrap the exterior seal tightly with Parafilm and transfer to a -20°C freezer.
Phase 3: Protocol Validation System Every inerting workflow must be self-validating to ensure trustworthiness. 8. QC Check: Alongside your 3-[(tert-Butoxy)methyl]phenol aliquots, prepare one "sacrificial" vial containing a highly sensitive indicator phenol (e.g., unsubstituted hydroquinone) using the exact same Argon-purging protocol. Leave this QC vial at room temperature for 48 hours. If the QC vial develops a pink/brown hue, your manifold has a micro-leak or insufficient vacuum pressure, and your target aliquots must be re-purged immediately.
Part 4: Troubleshooting Guide
| Symptom / Issue | Probable Mechanistic Cause | Corrective Action |
| Reaction mixture or stored aliquot turns pink, red, or black. | Oxidation of the phenolic starting material into p-benzoquinone derivatives, accelerated by trace O₂ or light[2][5]. | Discard heavily blackened samples. For pink samples, purify the phenol via vacuum distillation or flash chromatography prior to use[5]. Ensure solvents are degassed via sparging before downstream reactions[5]. |
| Loss of the tert-butyl group (detected via NMR/MS). | Acid-catalyzed cleavage of the tert-butyl ether. Ambient humidity reacting with unwashed glassware can create Lewis acidic sites. | Ensure all storage vials are strictly anhydrous. If storing in a solvent (not recommended), add a sacrificial base or molecular sieves to neutralize trace acids. |
| Inconsistent yields in downstream cross-coupling reactions. | Polymeric quinones are acting as radical scavengers or poisoning the palladium/metal catalysts used in downstream steps. | Validate the inert atmosphere of your storage vessel (see SOP Step 8). Always use a fresh, single-use aliquot for sensitive catalytic reactions. |
Part 5: Frequently Asked Questions (FAQs)
Q: My compound arrived colorless but turned pink after a week in the refrigerator. Is it ruined? A: Not necessarily. Phenols are highly chromophoric when oxidized; even a 0.1% conversion to phenoquinone can turn an entire sample vividly pink[2]. While the bulk purity may still be >99%, these trace quinones can poison sensitive transition-metal catalysts. If your downstream application is sensitive (e.g., Buchwald-Hartwig amination), you must purify the compound via vacuum distillation before proceeding[5].
Q: Why shouldn't I just add an antioxidant like BHT to my storage vial? A: While sacrificial antioxidants like Butylated hydroxytoluene (BHT) are excellent for preventing phenol oxidation during active chemical reactions[5], adding them to your primary storage vial introduces a permanent chemical impurity. This will require you to separate the BHT from 3-[(tert-Butoxy)methyl]phenol before every experiment. Physical barriers (Argon, -20°C, Amber glass) are the gold standard for pure compound storage.
Q: Is it safe to store this compound in a standard laboratory "frost-free" refrigerator? A: No. Frost-free refrigerators undergo regular thermal cycling (auto-defrosting) which causes micro-fluctuations in temperature. This freeze-thaw stress can cause "breathing" in the vial seals, drawing in atmospheric moisture and oxygen. Always store in a static, non-defrosting -20°C freezer.
References
Sources
Technical Support Center: Troubleshooting the Purification of 3-[(tert-Butoxy)methyl]phenol
Welcome to the Technical Support Center. In complex organic synthesis and drug development, the selective protection of bifunctional molecules is a routine but highly challenging operation. The synthesis of 3-[(tert-Butoxy)methyl]phenol via the selective etherification of 3-hydroxybenzyl alcohol presents a classic chemoselectivity and purification bottleneck.
Because both the unreacted starting material (SM) and the target product contain a free phenolic moiety, standard bulk purification techniques often fail to yield a high-purity product. This guide deconstructs the physicochemical causality behind these failures and provides validated, step-by-step protocols to isolate your target molecule with high fidelity.
Section 1: Physicochemical Profiling of the Reaction Mixture
To design a successful purification workflow, we must first analyze the properties of the components in your crude mixture. The selective tert-butylation of the benzylic alcohol leaves the acidic phenolic hydroxyl group intact. This creates a crude mixture of compounds with distinct polarities but overlapping acid-base profiles.
(Note: Volatile alkylating agents, such as isobutylene or tert-butyl bromide, are typically removed during the initial solvent evaporation step under reduced pressure and are not the primary purification bottleneck).
Table 1: Quantitative Physicochemical Data of Reaction Components
| Compound | Reaction Role | pKa (Phenolic OH) | logP (approx.) | Polarity / TLC Behavior |
| 3-hydroxybenzyl alcohol | Unreacted Starting Material | 9.83 | 0.47 – 0.49 | Highly polar (diol-like); low Rf |
| 3-[(tert-Butoxy)methyl]phenol | Target Product | ~9.80 | ~2.50 | Moderately polar; medium Rf |
| 1-tert-butoxy-3-(tert-butoxymethyl)benzene | Over-alkylated Byproduct | N/A (Neutral) | ~4.50 | Non-polar; high Rf |
Section 2: Troubleshooting FAQs & Validated Workflows
Q1: Why does standard acid-base extraction fail to separate the unreacted 3-hydroxybenzyl alcohol from my target product?
A1: The failure lies in the nearly identical acidity of the two molecules. Both the unreacted starting material and your target product possess a free phenolic hydroxyl group with a pKa of approximately 9.8 [1]. When the organic layer is treated with an aqueous base like NaOH (pH > 11), both compounds are rapidly deprotonated to form highly water-soluble sodium phenolates [3]. Consequently, they co-migrate into the aqueous layer. Acid-base extraction is highly effective, but only for removing the neutral, over-alkylated byproduct (the di-ether), which remains trapped in the organic phase.
Q2: How do I efficiently remove the neutral over-alkylated byproduct?
A2: You must perform a controlled liquid-liquid acid-base extraction [4]. By exploiting the phase-transfer causality of Brønsted acid-base reactions, you can isolate all phenolic species from neutral organic impurities.
Protocol 1: Acid-Base Extraction Workflow This protocol is a self-validating system; physical state changes and TLC will confirm success at each step.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Basification & Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous NaOH. Shake vigorously and vent to release pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the sodium phenolates of both the unreacted SM and the target product. The organic layer (top) contains the neutral over-alkylated byproduct.
-
Validation Check 1: Spot the top organic layer on a TLC plate. UV-active baseline spots (phenols) should be absent, confirming complete extraction into the aqueous phase. Discard the organic layer.
-
Acidification: Cool the collected aqueous layer in an ice bath to prevent thermal degradation. Slowly add 2M HCl dropwise while vigorously stirring until the pH reaches ~2.
-
Validation Check 2: Verify the pH with indicator paper. The solution will become visibly cloudy as the phenols protonate and oil out/precipitate, physically confirming successful neutralization.
-
Recovery Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 x 0.5 volumes). Combine the EtOAc layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. You now have a mixture of pure SM and Product.
Q3: What is the most reliable method to separate the unreacted 3-hydroxybenzyl alcohol from the target 3-[(tert-Butoxy)methyl]phenol?
A3: Because their pKa values are identical, you must pivot your strategy to exploit their drastic difference in lipophilicity. The addition of the massive, hydrophobic tert-butyl group to the benzylic position increases the logP from ~0.49 [2] to approximately 2.50. Furthermore, the tert-butyl group sterically masks one of the hydrogen-bond donating sites. Normal-phase silica gel chromatography will easily resolve these two compounds based on these polarity differences.
Protocol 2: Normal-Phase Silica Gel Chromatography
-
Column Preparation: Pack a glass column with standard normal-phase silica gel (230-400 mesh) using Hexane as the equilibration solvent.
-
Sample Loading: Dissolve the phenolic mixture recovered from Protocol 1 in a minimum viable volume of Dichloromethane (DCM) and load it evenly onto the top of the silica bed.
-
Elution Strategy: Employ a step-gradient elution. Start with 90:10 Hexane:EtOAc to flush any residual non-polar trace impurities. Gradually increase the mobile phase polarity to 80:20, and finally 70:30 Hexane:EtOAc.
-
Fraction Collection & Validation: Monitor fractions via TLC (UV active at 254 nm).
-
Target Product: 3-[(tert-Butoxy)methyl]phenol will elute first. It typically shows an Rf value of ~0.4 in 80:20 Hexane:EtOAc due to its lower polarity.
-
Unreacted SM: 3-hydroxybenzyl alcohol, retaining both hydrogen-bond donating groups, will remain strongly adsorbed to the stationary phase and elute much later (often requiring >50% EtOAc to move off the baseline).
-
-
Isolation: Pool the fractions containing the pure target product and concentrate under reduced pressure to yield the purified 3-[(tert-Butoxy)methyl]phenol.
Section 3: Mandatory Visualization
The following diagram illustrates the logical phase-transfer and chromatographic workflow required to isolate the target product from the complex crude mixture.
Caption: Logical workflow for the purification of 3-[(tert-Butoxy)methyl]phenol from crude reaction mixtures.
Section 4: References
-
3-Hydroxybenzyl alcohol | C7H8O2 | CID 102 - PubChem Source: National Institutes of Health (NIH) URL:
-
Showing NP-Card for 3-hydroxybenzyl alcohol (NP0179758) - NP-MRD Source: Natural Products Magnetic Resonance Database (NP-MRD) URL:
-
Acid-base extraction - Bionity Source: Bionity Encyclopedia URL:
-
Separation of Acidic, Basic and Neutral Compounds | Magritek Source: Magritek URL:
Addressing steric hindrance in 3-[(tert-Butoxy)methyl]phenol reactions
Introduction: The "Meta-Bulk" Paradox
You are likely working with 3-[(tert-Butoxy)methyl]phenol because you need a scaffold that combines a phenolic handle with a protected benzylic alcohol. However, this molecule presents a specific challenge we call the "Meta-Bulk Paradox."
While the tert-butoxymethyl group is in the meta position (Pos 3), the flexible methylene spacer (
This guide addresses the three most common bottlenecks reported by our users:
-
Impossible Regioselectivity: Inability to functionalize Position 2.
-
Stalled O-Alkylation: Poor yields with bulky electrophiles.
-
Catalyst Deactivation: Failures in Buchwald-Hartwig couplings.
Module 1: The Regioselectivity Map (EAS & Lithiation)
The Problem: You are attempting Electrophilic Aromatic Substitution (EAS) or Lithiation, but reagents are exclusively targeting Position 6 or 4, leaving Position 2 (the site between the OH and the alkyl group) untouched.
The Mechanism: Position 2 is electronically activated (ortho to OH) but sterically "pincer-locked." The hydroxyl group and the tert-butoxymethyl group create a narrow canyon that rejects standard electrophiles.
Visual Analysis: Steric Accessibility Map
Caption: Traffic light system indicating accessibility of ring positions. Position 2 is chemically active but sterically occluded.[1]
Troubleshooting Protocol: Accessing Position 2
Q: How do I force substitution at Position 2? A: You cannot use standard Friedel-Crafts or halogenation; they will default to Position 6. You must use Directed Ortho-Metalation (DoM) with a transient directing group.
Protocol (The Carbamate Trick):
-
Protection: Convert the phenol to an O-carbamate (e.g., O-phenyl-N,N-diethylcarbamate). The carbamate oxygen coordinates lithium strongly.
-
Lithiation: Treat with sec-BuLi / TMEDA at -78°C.
-
Why? The coordination of Li to the carbamate oxygen forces the metal to the nearest ortho proton. While Pos 6 is open, the "Complex Induced Proximity Effect" (CIPE) can be tuned to favor Pos 2 if the solvent is non-polar (hexane/ether) which tightens the ion pairing.
-
-
Quench: Add your electrophile (E+).
-
Hydrolysis: Remove the carbamate to restore the phenol.
Warning - Acid Sensitivity: Do NOT use strong Lewis Acids (AlCl3, BF3·OEt2) for Friedel-Crafts reactions. The tert-butyl ether is acid-labile.[2]
-
Risk:[2][3][4][5][6] Cleavage of the t-butyl group to form a benzyl cation, leading to polymerization.
-
Alternative: Use weak Lewis acids (ZnCl2) or run reactions under basic conditions.
Module 2: Overcoming O-Alkylation Stalls
The Problem: Standard Williamson Ether Synthesis (K2CO3/Acetone) is stalling at <40% conversion, especially when reacting with secondary alkyl halides.
The Mechanism: The tert-butoxymethyl tail creates a "sweep cone" that destabilizes the transition state for S_N2 attack. Furthermore, in standard solvents (Acetone/DMF), potassium phenoxide forms tight ion pairs that are too bulky to penetrate the electrophile's steric shield.
Data: The "Cesium Effect" Optimization
| Base | Solvent | T (°C) | Yield (24h) | Notes |
| K₂CO₃ | Acetone | 56 | 35% | Stalled. Tight ion pairing. |
| NaH | DMF | 25 | 60% | Good, but risk of side reactions. |
| Cs₂CO₃ | MeCN | 60 | 92% | Recommended. "Naked" anion effect. |
| Cs₂CO₃ | DMF | 80 | 88% | Effective, but difficult workup. |
The Solution: The Cesium Protocol Switch to Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) .
-
Solvation: The large radius of the Cesium ion (1.67 Å) prevents tight ion pairing with the phenoxide oxygen.
-
Naked Anion: This leaves the phenoxide "naked" and highly nucleophilic, allowing it to overcome the steric repulsion of the meta-substituent.
-
Stoichiometry: Use 1.5 eq Cs₂CO₃.
Module 3: Buchwald-Hartwig Cross-Coupling
The Problem: You are trying to couple the phenol (or its triflate derivative) with an amine, but the catalyst is dying (Pd black formation) or conversion is low.
The Mechanism: The meta-bulk interferes with the Reductive Elimination step of the catalytic cycle. Standard ligands (PPh3, dppf) are not bulky enough to force the Pd(II) center to eject the crowded product.
Workflow: Ligand Selection for Hindered Phenols
Caption: Decision tree for selecting the correct Buchwald ligand based on the phenol's role in the reaction.
Technical Recommendation:
-
For C-N Coupling (using Ar-OTf): Use XPhos or RuPhos . These biaryl monophosphine ligands create a protective pocket that accommodates the meta-bulk while facilitating oxidative addition.
-
For C-O Coupling (Phenol as nucleophile): Use RockPhos . It is specifically designed to lower the energy barrier for reductive elimination in bulky ether synthesis.
FAQs: Specific User Scenarios
Q: Can I remove the tert-butyl group selectively without touching other protecting groups? A: Yes. While the tert-butyl ether is acid-labile, it is more stable than a MOM or THP group but less stable than a methyl ether.
-
Method: Use TFA (Trifluoroacetic acid) in DCM (1:4) at 0°C.
-
Tip: Add a cation scavenger (like anisole or triethylsilane) to capture the tert-butyl cation. If you don't, the cation may re-attach to the phenolic ring (Friedel-Crafts alkylation) at Position 6 or 4.
Q: I see a side product where the tert-butyl group has migrated to the ring. What happened? A: You likely used a strong acid (like H2SO4 or neat TFA) without a scavenger. This is the "Retrofitted Friedel-Crafts" error. The acid cleaved the ether, generating a t-butyl cation, which then attacked the electron-rich phenol ring. Always use a scavenger (1.5 eq Pentamethylbenzene or Triethylsilane).
References
- Steric Effects in EAS: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (General principles of meta-substituent effects).
-
The Cesium Effect: Parrish, J. P., et al. "Improved Cs2CO3 Promoted O-Alkylation of Phenols."[7] Synthetic Communications, 29(24), 4423-4431, 1999. Link
-
Directed Ortho-Metalation: Snieckus, V. "Directed Ortho Metalation.[8][9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933, 1990. Link
-
Buchwald Ligands for Hindered Substrates: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50, 2011. Link
-
Acid Stability of t-Butyl Ethers: Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Protocols for cleavage and stability).
Sources
- 1. mmlab.uoc.gr [mmlab.uoc.gr]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
Validation & Comparative
Comparative Guide: 1H NMR Profiling of 3-[(tert-Butoxy)methyl]phenol
This guide provides an in-depth technical analysis of 3-[(tert-Butoxy)methyl]phenol , a specialized intermediate often employed as a semi-protected scaffold in medicinal chemistry and linker design.
Unlike standard reagent catalogs, this guide functions as a comparative application note, analyzing the molecule's NMR signature against its common competitors (Benzyl and Silyl ethers) to aid in structural verification and synthetic decision-making.
Executive Summary
3-[(tert-Butoxy)methyl]phenol serves as a robust "mono-protected" building block. It features a free phenolic hydroxyl group (ready for resin attachment or diversification) and a benzyl alcohol protected as a tert-butyl ether.
Why this molecule matters:
-
Acid Lability: The tert-butyl ether linkage is acid-labile (cleavable by TFA), making it orthogonal to base-sensitive groups (esters, Fmoc).
-
NMR Clarity: Unlike benzyl (Bn) or trityl (Tr) ethers, the tert-butyl group presents a clean, intense singlet in the aliphatic region, avoiding aromatic signal overcrowding.
Structural Analysis & NMR Assignment
The 1H NMR spectrum of this molecule is distinct due to the electronic environment of the meta-substituted phenol.
Theoretical 1H NMR Assignment (CDCl₃, 400 MHz)
Note: Chemical shifts are representative values based on component additivity rules and analogous ether structures.
| Position | Moiety | Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Note |
| A | t-Butyl (CH₃)₃ | 1.25 – 1.30 | Singlet | 9H | Key Identifier. Sharp, intense signal. Distinct from alkyl chains (~0.9) or TMS (0.0).[1] |
| B | Benzylic CH₂ | 4.40 – 4.45 | Singlet | 2H | Deshielded by oxygen. Slightly upfield from benzyl esters due to ether linkage. |
| C | Phenolic OH | 5.0 – 6.5 | Broad s | 1H | Highly variable. Concentration/Solvent dependent.[2] Disappears with D₂O shake. |
| D | Ar-H (C2) | 6.85 – 6.95 | Singlet (d) | 1H | Isolated between substituents. Often appears as a narrow doublet or broad singlet. |
| E | Ar-H (C4/C6) | 6.75 – 6.85 | Doublet | 2H | Ortho to OH/Alkyl. Part of the aromatic multiplet. |
| F | Ar-H (C5) | 7.15 – 7.25 | Triplet | 1H | Meta to both substituents. Downfield due to lack of resonance donation. |
Structural Visualization
The following diagram maps the chemical shifts to the molecular structure.
Figure 1: Structural assignment of 1H NMR signals. The t-butyl group provides a high-intensity diagnostic handle in the clean aliphatic region.
Comparative Analysis: Performance vs. Alternatives
In drug development, selecting the right protecting group for the benzylic alcohol is critical. Below is a head-to-head comparison of the tert-butyl ether against its primary competitors: Benzyl (Bn) and TBDMS ethers.
Spectral Resolution Comparison
| Feature | 3-[(tert-Butoxy)methyl]phenol | 3-(Benzyloxymethyl)phenol | 3-[(TBDMS)methyl]phenol |
| Diagnostic Signal | 1.28 ppm (9H, s) | 4.50 ppm (2H, s) | 0.10 ppm (6H, s) & 0.90 ppm (9H, s) |
| Aromatic Region | Clean (4H) | Crowded (9H) | Clean (4H) |
| Overlap Risk | Low (Aliphatic region usually clear in aromatics) | High (Bn protons overlap with scaffold Ar-H) | Low (Silyl methyls are very upfield) |
| Interpretation | Instant ID via integration (9:2 ratio).[3] | Requires 2D NMR (COSY/HSQC) to resolve Ar-H. | Easy ID, but silyl signals can be confused with grease/impurities. |
Stability & Deprotection Logic
The choice of tert-butyl ether is driven by orthogonality .
-
Choose tert-Butyl if: You need stability against basic conditions (e.g., ester hydrolysis, nucleophilic substitution) and catalytic hydrogenation, but plan to cleave with acid (TFA) later.
-
Choose Benzyl (Bn) if: You need acid stability (survives HCl/TFA) but want to cleave with Hydrogenolysis (H₂/Pd).
-
Choose TBDMS if: You need mild cleavage (Fluoride/TBAF) and want to avoid strong acids or heavy metals.
Figure 2: Decision tree for selecting ether protecting groups based on deprotection requirements.
Experimental Protocol
To ensure reproducible spectral data for 3-[(tert-Butoxy)methyl]phenol, follow this standardized protocol.
Sample Preparation
-
Solvent Selection:
-
Routine ID: Use CDCl₃ (Chloroform-d) .[1] It provides the sharpest resolution for the tert-butyl singlet and benzylic methylene.
-
Labile Proton ID: Use DMSO-d₆ if the phenolic OH signal is broad or invisible in CDCl₃. DMSO slows proton exchange, revealing the OH as a sharp singlet ~9.4 ppm.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Caution: Over-concentration (>20 mg) can cause line broadening of the phenolic OH due to hydrogen bonding.
-
Acquisition Parameters
-
Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).
-
Scans: 16 scans are sufficient due to the high intensity of the t-butyl (9H) signal.
-
Relaxation Delay (D1): Set to 2.0 seconds . The tert-butyl protons have relatively long T1 relaxation times; a short delay may reduce integration accuracy (making the 9H integral appear low).
Validation Workflow (Self-Check)
-
Calibrate: Reference residual CHCl₃ to 7.26 ppm .
-
Integrate: Set the tert-butyl singlet (approx 1.28 ppm) to 9.00 .
-
Verify:
-
Benzylic CH₂ should integrate to 2.0 ± 0.1 .
-
Aromatic region should sum to 4.0 ± 0.2 .
-
Failure Mode: If the t-Bu signal integrates < 9 relative to aromatics, check for deprotection (loss of isobutylene) or insufficient relaxation delay.
-
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org. Chem.1997 , 62, 7512–7515. (Standard for solvent referencing and impurity identification). Link
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . (Authoritative source on ether stability and deprotection conditions). Link
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: Hoboken, 2005 . (Fundamental reference for chemical shift additivity rules). Link
-
BenchChem Technical Support. "Stability of Benzyl Ethers Under Various Reaction Conditions." BenchChem Comparative Guides, 2025 .[5][6] (Comparative data on benzyl ether stability). Link
Sources
Mass spectrometry (MS) fragmentation patterns of 3-[(tert-Butoxy)methyl]phenol
Analytical Differentiation of Hydroxybenzyl Ethers: Mass Spectrometry Fragmentation Patterns of 3-[(tert-Butoxy)methyl]phenol and Its Isomers
As a protected phenolic building block, 3-[(tert-Butoxy)methyl]phenol is frequently utilized in complex drug development and organic synthesis. For analytical scientists, the primary challenge is not merely confirming the mass of this compound, but definitively distinguishing it from its structural alternatives—specifically, its ortho (2-position) and para (4-position) positional isomers.
This guide objectively compares the mass spectrometry (MS) performance of 3-[(tert-Butoxy)methyl]phenol against these alternatives, detailing the mechanistic causality behind their fragmentation and providing a self-validating protocol for their differentiation.
When subjected to standard 70 eV Electron Ionization Mass Spectrometry (EI-MS), 3-[(tert-Butoxy)methyl]phenol (Exact Mass: 180.1150 Da) undergoes thermodynamically driven cleavages. The lack of proximity between the meta-hydroxyl group and the ether linkage dictates a fragmentation pathway dominated by simple bond cleavages and standard rearrangements.
-
The Base Peak (m/z 57): The most abundant ion is invariably the tert-butyl cation [C₄H₉]⁺. The cleavage of the C–O bond is driven by the extreme stability of the tertiary carbocation, a universal and diagnostic hallmark of tert-butyl ethers [1].
-
Loss of Isobutene (m/z 124): The molecular ion [M]⁺• at m/z 180 undergoes a hydrogen transfer rearrangement, expelling neutral isobutene (C₄H₈, 56 Da). This yields the 3-(hydroxymethyl)phenol radical cation at m/z 124.
-
Formation of the Hydroxybenzyl Cation (m/z 107): Alpha-cleavage at the benzyl ether linkage results in the loss of a tert-butoxy radical (•OC(CH₃)₃, 73 Da), generating the highly resonance-stabilized meta-hydroxybenzyl cation at m/z 107 [2].
Objective Comparison: Differentiating the Meta, Ortho, and Para Alternatives
While Nuclear Magnetic Resonance (NMR) can easily distinguish these isomers, GC-MS is preferred for trace analysis and high-throughput reaction monitoring. The true analytical performance of 3-[(tert-Butoxy)methyl]phenol is best understood when compared directly against its structural isomers.
The Ortho Effect (The Key Differentiator) The 2-[(tert-Butoxy)methyl]phenol (ortho) isomer possesses a unique spatial proximity between the phenolic hydroxyl group and the tert-butoxymethyl ether. Upon ionization, this proximity facilitates a classic "ortho effect" [3]. A 6-membered transition state allows the transfer of the phenolic proton to the ether oxygen, followed by the rapid elimination of neutral tert-butanol (74 Da). This yields a highly stable ortho-quinone methide radical cation at m/z 106 .
Meta vs. Para Performance The 3-isomer (our primary product) and the 4-isomer (para) cannot undergo this proximity-driven elimination. Both rely on the formation of the m/z 107 hydroxybenzyl cation. However, the para-hydroxybenzyl cation is slightly more stable than the meta counterpart due to direct resonance stabilization from the para-hydroxyl group. Consequently, the 4-isomer typically exhibits a higher relative abundance of the m/z 107 peak compared to the 3-isomer, while the 3-isomer shows a stronger m/z 124 peak (loss of isobutene).
Comparative Diagnostic Ions Summary
| Compound | Molecular Ion | Base Peak | Diagnostic Fragment 1 | Diagnostic Fragment 2 | Primary Differentiation Mechanism |
| 3-[(tert-Butoxy)methyl]phenol (meta) | m/z 180 | m/z 57 | m/z 124 (- Isobutene) | m/z 107 (- t-Butoxy) | Alpha-cleavage & standard rearrangement |
| 2-[(tert-Butoxy)methyl]phenol (ortho) | m/z 180 | m/z 57 | m/z 106 (- t-Butanol) | m/z 124 (- Isobutene) | Proximity-driven Ortho Effect |
| 4-[(tert-Butoxy)methyl]phenol (para) | m/z 180 | m/z 57 | m/z 107 (High Abundance) | m/z 124 (- Isobutene) | Enhanced resonance stabilization |
Visualizing the Fragmentation Logic
Divergent MS fragmentation pathways of meta vs. ortho tert-butoxymethyl phenols.
Experimental Protocol: Self-Validating GC-EI-MS Workflow
To ensure absolute trustworthiness in differentiating these isomers, the analytical workflow must be self-validating. The following protocol includes a System Suitability Test (SST) to verify low-mass transmission before sample analysis.
Step 1: System Suitability Test (SST)
-
Causality: Because the diagnostic base peak for these compounds is at a low mass (m/z 57), quadrupole mass filters must be tuned to avoid low-mass discrimination.
-
Action: Inject a 10 µg/mL standard mixture of tert-butyl methyl ether (MTBE) and toluene. Verify that the m/z 57 peak in MTBE is the base peak (confirming low-mass transmission) and that the m/z 91/92 ratio in toluene is >1.2 (confirming the 70 eV electron energy is not causing excessive fragmentation).
Step 2: Sample Preparation
-
Dissolve 1.0 mg of the synthesized 3-[(tert-Butoxy)methyl]phenol (or isomer mixture) in 1.0 mL of MS-grade ethyl acetate.
Step 3: Chromatographic Separation
-
Column: 30 m × 0.25 mm × 0.25 µm DB-5MS (or equivalent 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL injection volume with a 50:1 split ratio. Inlet temperature at 250°C.
-
Thermal Gradient: Initial temperature of 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Causality: The relatively shallow 15°C/min ramp ensures baseline chromatographic resolution between the meta, para, and ortho isomers, which possess nearly identical boiling points, preventing mixed spectra.
Step 4: Ionization & Detection
-
Parameters: Transfer line at 280°C. Ion source at 230°C. Electron energy strictly at 70 eV. Scan range m/z 40 to 300.
-
Causality: 70 eV is the universal standard for EI libraries. It ensures the internal energy imparted to the molecule is sufficient to trigger both the high-energy alpha-cleavages (yielding m/z 107) and the complex rearrangements (yielding m/z 124 and m/z 106) reproducibly.
References
Advanced FTIR Analysis: Differentiating tert-Butoxy and Phenol Functionalities in Drug Discovery
Topic: FTIR Spectral Analysis of tert-Butoxy and Phenol Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In medicinal chemistry and polymer science, the distinction between a free phenolic hydroxyl group and its protected tert-butyl ether counterpart is a critical analytical checkpoint. Whether monitoring the deprotection of a tyrosine residue or verifying the synthesis of a hindered phenolic antioxidant, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method for validation.
This guide moves beyond basic peak assignment. It provides a mechanistic comparison of the vibrational modes of phenol and tert-butoxy groups, focusing on the specific spectral signatures required to quantify reaction progress and identify impurities in complex matrices.
Fundamental Principles: Vibrational Mechanistics
To accurately interpret the spectra, one must understand the atomic constraints driving the vibrational frequencies.
-
The Phenol Moiety (Ar-OH): The spectral footprint is dominated by hydrogen bonding.[2] The O-H oscillator is highly sensitive to its environment, leading to significant band broadening.[2] Furthermore, the conjugation of the oxygen lone pair with the aromatic ring increases the C-O bond order, shifting its stretching frequency higher than that of aliphatic alcohols.
-
The tert-Butoxy Moiety (Ar-O-C(CH₃)₃): This group is defined by steric bulk and specific skeletal vibrations.[1] The absence of the O-H oscillator is the primary negative indicator. The positive identification relies on the "gem-dimethyl" effect—the coupling of the methyl groups on the quaternary carbon, which produces a diagnostic doublet in the fingerprint region.
Comparative Spectral Analysis
The following table synthesizes the critical diagnostic bands. Note that while the functional group region (4000–1500 cm⁻¹) provides immediate clues, the fingerprint region (1500–600 cm⁻¹) confirms the structural identity.
Table 1: Diagnostic Frequency Comparison
| Vibrational Mode | Phenol (Ar-OH) Characteristics | tert-Butoxy (Ar-O-tBu) Characteristics |
| O-H Stretch | 3200–3550 cm⁻¹ (Broad, Strong) Result of intermolecular H-bonding.[1][2][3] In dilute non-polar solvents, a sharp "free" peak appears at ~3600 cm⁻¹.[1][4] | Absent Complete disappearance is the primary metric for successful alkylation/protection.[1] |
| C-H Stretch | 3000–3100 cm⁻¹ (Weak) Aromatic C-H stretches only.[1] | 2970–2850 cm⁻¹ (Medium) Strong aliphatic C-H stretching from the methyl groups.[1] Look for a split peak pattern. |
| Skeletal Bend (Gem-Dimethyl) | Absent | 1395–1385 & 1370–1365 cm⁻¹ (Doublet) The "t-butyl split."[1] This doublet is the most reliable positive identifier for the tert-butoxy group. |
| C-O Stretch | ~1230 cm⁻¹ (Strong) Shifted higher due to resonance (Ar=O character).[1] | 1270–1200 cm⁻¹ (Asymmetric) 1075–1020 cm⁻¹ (Symmetric) The C-O-C ether linkage shows two distinct bands.[1] |
| Ring Breathing | 1600, 1500, 1475 cm⁻¹Intensified by the polar -OH substituent. | 1600, 1500, 1475 cm⁻¹Similar to phenol, but intensity ratios often change upon protection.[1] |
Analyst Insight: Do not rely solely on the C-O stretch around 1200 cm⁻¹. Both phenols and aromatic ethers absorb strongly here.[1] The definitive confirmation of a tert-butoxy group is the simultaneous absence of the OH band and the presence of the 1390/1365 cm⁻¹ doublet.
Experimental Protocol: Monitoring Deprotection
A common application is monitoring the cleavage of a tert-butyl ether to restore the active phenol (e.g., using TFA or Lewis acids).
Methodology: Quantitative Reaction Monitoring
Objective: Determine the endpoint of tert-butyl ether deprotection.
Step 1: Sampling & Preparation
-
Technique: Attenuated Total Reflectance (ATR) is preferred for reaction mixtures due to minimal prep.[1]
-
Solvent Subtraction: If monitoring in solution (e.g., DCM or Toluene), run a background scan of the pure solvent.[1] The high concentration of solvent will mask the fingerprint region; focus on the OH stretch region (3200–3600 cm⁻¹) for initial assessment.
-
Solid State (Isolated Product): For final verification, evaporate a small aliquot and analyze the residue neat or via KBr pellet. Note: Ensure KBr is oven-dried; moisture mimics the phenol signal.
Step 2: Data Acquisition
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 32 scans (sufficient for S/N ratio > 500:1).
-
Baseline Correction: Apply automatic baseline correction, specifically anchoring at 3800 cm⁻¹ and 1800 cm⁻¹.
Step 3: Spectral Interpretation Workflow
-
Normalize the spectra against an aromatic ring vibration (e.g., ~1500 cm⁻¹ or 1600 cm⁻¹) that remains unchanged during the reaction.
-
Track the Disappearance: Monitor the aliphatic C-H stretch (2970 cm⁻¹) and the tert-butyl doublet (1365 cm⁻¹). These should approach baseline.
-
Track the Appearance: Monitor the growth of the broad O-H band (3200–3550 cm⁻¹).[3]
-
Endpoint Determination: The reaction is complete when the ratio of the 1365 cm⁻¹ peak height to the 1500 cm⁻¹ reference peak stabilizes at zero.
Visualization of Analytical Logic
Diagram 1: Spectral Decision Tree
This logic flow guides the analyst in differentiating the two functional groups in an unknown sample.
Caption: Decision logic for distinguishing Phenol vs. tert-Butoxy based on hierarchical peak analysis.
Diagram 2: Reaction Monitoring Workflow
This diagram illustrates the self-validating protocol for monitoring the deprotection reaction.
Caption: Closed-loop workflow for quantitative monitoring of tert-butyl ether deprotection.
References
-
Nandiyanto, A. B. D., et al. (2019).[1] "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology.[1] Available at: [Link]
-
Coates, J. (2000).[1] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Standard reference for gem-dimethyl doublet identification).
-
LibreTexts Chemistry. (2020).[1] "Infrared Spectra of Some Common Functional Groups." Available at: [Link]
-
Doc Brown's Chemistry. (2025).[1][2] "Interpretation of the infrared spectrum of phenol." Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
Reference standards for 3-[(tert-Butoxy)methyl]phenol quantification
Topic: Reference Standards for 3-[(tert-Butoxy)methyl]phenol Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Technical Guide for Pharmaceutical Impurity Profiling[1]
Executive Summary: The "Hidden" Instability
In pharmaceutical development, 3-[(tert-Butoxy)methyl]phenol often appears as a critical intermediate or a process-related impurity (PRI) during the synthesis of APIs containing benzylic alcohol motifs. Unlike robust alkyl-phenols, this molecule possesses a benzylic tert-butyl ether moiety.
This structural feature presents a unique analytical paradox:
-
Base Stability: It is robust in basic conditions (typical of alkylation reactions).
-
Acid Lability: It is highly sensitive to acidic hydrolysis.
The Problem: Standard HPLC protocols for phenols typically use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH 2.0–2.5). Under these conditions, 3-[(tert-Butoxy)methyl]phenol can degrade on-column, leading to split peaks, ghost peaks (corresponding to 3-hydroxybenzyl alcohol), and quantification errors of up to 15-20% .
This guide compares the performance of Reagent Grade standards against qNMR-Qualified Reference Materials , demonstrating why "Certificate purity" is often insufficient for this specific analyte.
Comparative Analysis: Standard Grades
When sourcing this reference standard, you will typically encounter three grades. The choice significantly impacts your calculated Impurity Response Factors (RF) and mass balance.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Grade A: Reagent / Tech Grade | Grade B: Analytical Standard | Grade C: Certified Reference Material (CRM) |
| Source | Catalog Chemical Suppliers | Specialized Standard Vendors | ISO 17034 Accredited Producers |
| Assay Method | GC-FID or HPLC (Area %) | HPLC (w/w%) + ROI + Volatiles | qNMR + Orthogonal HPLC + TGA + KF |
| Assay Value | Typically ">95%" or ">98%" | 98.5% (Explicit value) | 99.3% ± 0.4% (Uncertainty budget) |
| Traceability | None | Batch-specific CoA | SI-Traceable (NIST/BIPM) |
| Risk Factor | High: Likely contains 3-hydroxybenzyl alcohol (degradation product).[1] | Medium: May not account for water/solvent content. | Low: Absolute content defined. |
| Use Case | Early Route Scouting | Routine QC Release | Pivotal Clinical Batches / NDA Filing |
The Scientific Challenge: Acid-Catalyzed Hydrolysis
To understand why the choice of standard and method matters, we must visualize the degradation pathway that occurs in standard acidic HPLC mobile phases.
Figure 1: Acid-catalyzed degradation pathway of the tert-butyl benzyl ether moiety during analysis.
Experimental Validation Protocols
To validate your reference standard (or qualify an in-house synthesized material), you cannot rely solely on HPLC Area %. You must use Quantitative NMR (qNMR) for absolute potency assignment and a Neutral pH HPLC method for purity profiling.
Protocol A: Absolute Content Assignment via qNMR (The "Truth" Method)
This protocol establishes the potency of the standard without relying on a secondary reference.
Reagents:
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).
-
Solvent: DMSO-d6 (prevents exchange of phenolic protons).
Workflow:
-
Weighing: Accurately weigh 10–15 mg of the Sample and 10–15 mg of the IS into the same vial (Precision: ±0.01 mg).
-
Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.
-
Acquisition (600 MHz recommended):
-
Pulse angle: 30°
-
Relaxation delay (D1): 60 seconds (Critical: T1 relaxation for aromatic protons can be long).
-
Scans: 64.
-
Temperature: 298 K.
-
-
Processing: Phase correction (manual). Baseline correction (polynomial).
-
Integration: Integrate the distinct singlet of the tert-butyl group (~1.2 ppm) or the benzylic methylene (~4.4 ppm) against the IS signal.
Calculation:
Protocol B: Chromatographic Purity (Neutral pH Method)
Standard acidic methods (0.1% TFA) must be avoided.
Instrument: UHPLC with DAD or MS detection. Column: C18 Shielded Phase (e.g., Waters XBridge or Agilent ZORBAX Extend-C18), 150 x 4.6 mm, 3.5 µm. Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH ~6.5 - 6.8).
-
B: Acetonitrile. Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B Flow Rate: 1.0 mL/min. Detection: UV @ 275 nm (Phenolic absorption).
Why this works: The ammonium acetate buffer maintains a near-neutral pH, preventing the cleavage of the tert-butyl ether, ensuring the peak you see is actually the intact molecule.
Decision Matrix: Selecting the Right Standard
Use this logic flow to determine which standard grade is required for your development stage.
Figure 2: Decision matrix for selecting reference material grades based on regulatory risk.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva: ICH, 2005.
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[4]
-
Pauli, G. F., et al. "The importance of quantitative NMR in the development of reference materials for natural products." Journal of Natural Products, 2012.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Discussion on acid lability of tert-butyl ethers). Wiley-Interscience.[5]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.
Sources
Comparative Stability of tert-Butoxymethyl (t-BOM) vs. Methoxymethyl (MOM) Protecting Groups
As synthetic targets become increasingly complex—spanning from heavily functionalized natural products to intricate peptide therapeutics—the demand for highly orthogonal protecting group strategies has never been greater. Alkoxymethyl ethers are a staple class of protecting groups for hydroxyls and imidazoles due to their exceptional stability under basic and nucleophilic conditions.
Within this class, Methoxymethyl (MOM) and tert-Butoxymethyl (t-BOM, often abbreviated as Bum) ethers represent two distinct points on the acid-lability spectrum. This guide provides an objective, mechanistically grounded comparison of MOM and t-BOM protecting groups, detailing their stability profiles, causal cleavage mechanisms, and self-validating experimental workflows.
Mechanistic Causality: Sterics and Carbocation Stability
To understand the operational differences between MOM and t-BOM, we must examine the causality behind their cleavage mechanisms. Both are acetal-type protecting groups, rendering them inherently stable to bases, reducing agents (e.g., LiAlH₄), and organometallic nucleophiles (e.g., Grignard reagents)[1]. Their divergence lies entirely in their behavior under acidic conditions.
-
MOM Ether (R-O-CH₂-O-CH₃): Cleaving a MOM group requires strong Brønsted acids (e.g., 6M HCl) or potent Lewis acids (e.g., TMSOTf). The cleavage initiates via protonation of the methoxy oxygen. Because the methyl group cannot stabilize a positive charge, the system must force the expulsion of methanol to generate a high-energy oxocarbenium ion intermediate, which is subsequently hydrolyzed[2].
-
t-BOM Ether (R-O-CH₂-O-tBu): The introduction of the bulky, electron-donating tert-butyl group fundamentally rewires the cleavage pathway. Under mild acidic conditions (such as Trifluoroacetic acid, TFA), the tert-butyl oxygen is protonated. Instead of forming an oxocarbenium ion, the C–O bond cleaves to release a highly stable tert-butyl cation. This leaves a hemiacetal that rapidly collapses into the free alcohol and formaldehyde[3].
Because the generation of a tert-butyl cation is energetically favorable, t-BOM is significantly more acid-labile than MOM, allowing for orthogonal deprotection strategies where harsh acids would otherwise destroy the substrate[4][5].
Mechanistic divergence in acid-catalyzed cleavage of MOM vs. t-BOM protecting groups.
Quantitative Stability Matrix
The following table summarizes the comparative stability of both protecting groups across standard synthetic conditions. This data is critical for planning multi-step syntheses where orthogonal deprotection is required.
| Reaction Condition | MOM Ether | t-BOM (Bum) Ether |
| Aqueous Base (pH 12) | Stable | Stable |
| Nucleophiles (e.g., R-MgBr) | Stable | Stable |
| Catalytic Hydrogenation (Pd/C) | Stable | Stable |
| Mild Acid (AcOH, pH 4, RT) | Stable | Stable |
| Moderate Acid (20-50% TFA, RT) | Stable (Requires prolonged heat) | Labile (Cleaves in 1-2 hours) |
| Strong Acid (6M HCl, 65 °C) | Labile (Cleaves in 2-4 hours) | Labile (Cleaves rapidly) |
Field Application Insights
-
MOM is the gold standard for early-stage hydroxyl protection when the molecule must endure a long sequence of harsh basic, reductive, or mildly acidic transformations[2].
-
t-BOM (Bum) is heavily utilized in Solid-Phase Peptide Synthesis (SPPS) for the protection of Histidine side chains (Nπ-Bum or Nτ-Bum). Because it is readily cleaved by TFA, it is perfectly compatible with the standard Fmoc/tBu strategy. If MOM were used here, it would survive the final TFA cleavage, and the harsh HCl required to remove it would hydrolyze the peptide backbone[4][5].
Experimental Workflows & Self-Validating Protocols
Decision matrix and workflow for selecting and deprotecting MOM vs. t-BOM groups.
Protocol 1: Installation of MOM or t-BOM Ethers
Objective: Protect a primary or secondary alcohol. Causality: Chloromethyl methyl ether (MOM-Cl) and chloromethyl tert-butyl ether (t-BOM-Cl) are highly reactive α-halo ethers. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing for the electrophile[2].
-
Preparation: Dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂/Argon) and cool to 0 °C.
-
Reagent Addition: Add DIPEA (2.5 eq) followed by the dropwise addition of MOM-Cl or t-BOM-Cl (1.5 eq). (Caution: α-halo ethers are potent alkylating agents; handle strictly in a fume hood).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Self-Validation Check: Monitor by TLC (product will be significantly less polar). In ¹H NMR, confirm protection by locating the diagnostic methylene acetal protons (-O-CH₂-O-) appearing as an AB quartet or singlet around δ 4.5–4.8 ppm. For t-BOM, verify the tert-butyl singlet at ~1.2 ppm; for MOM, verify the methoxy singlet at ~3.4 ppm[3].
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Orthogonal Deprotection of t-BOM (Mild Acid)
Objective: Cleave t-BOM without affecting robust groups (e.g., MOM, benzyl ethers) or sensitive backbones. Causality: TFA protonates the tert-butyl oxygen, driving the expulsion of the stable tert-butyl cation. A cation scavenger (e.g., triisopropylsilane, TIPS) is mandatory to prevent the highly reactive tert-butyl cation from irreversibly alkylating aromatic rings or other sensitive moieties[4][5].
-
Preparation: Dissolve the t-BOM-protected compound in a cleavage cocktail of TFA / DCM / TIPS (50:45:5 v/v/v) at room temperature.
-
Reaction: Stir for 1–2 hours.
-
Self-Validation Check: The complete disappearance of the tert-butyl singlet (~1.2 ppm) and the acetal methylene (~4.6 ppm) in the ¹H NMR spectrum confirms quantitative deprotection.
-
Workup: Evaporate volatiles under reduced pressure, co-evaporate with toluene to remove residual TFA, and purify the free alcohol/imidazole.
Protocol 3: Deprotection of MOM (Strong Acid)
Objective: Cleave the highly stable MOM group. Causality: Lacking a stable carbocation leaving group, harsh Brønsted acids are required to force the formation of the oxocarbenium intermediate[2].
-
Preparation: Dissolve the MOM-protected compound in Methanol.
-
Reaction: Add a catalytic to stoichiometric amount of concentrated HCl (or p-Toluenesulfonic acid for a slightly milder approach). Heat to reflux (65 °C) for 2–6 hours.
-
Self-Validation Check: TLC will show a distinct shift back to the more polar baseline (free alcohol).
-
Workup: Neutralize carefully with solid NaHCO₃ before extraction to prevent degradation of the newly freed alcohol during concentration.
References
Sources
Safety Operating Guide
Personal protective equipment for handling 3-[(tert-Butoxy)methyl]phenol
Comprehensive Safety and Operational Guide: Handling 3-[(tert-Butoxy)methyl]phenol
As a specialized phenolic ether (CAS: 402592-20-5)[1], 3-[(tert-Butoxy)methyl]phenol demands rigorous safety protocols that go beyond standard laboratory practices. While the tert-butoxymethyl ether moiety introduces specific physicochemical properties, the compound's primary hazard profile is dictated by its phenol core. This guide provides the definitive operational and emergency frameworks required to handle this chemical safely, ensuring absolute scientific integrity and personnel protection.
Mechanistic Hazard Profile
Understanding the causality behind the hazards is the first step in effective risk mitigation:
-
Corrosivity & Anesthetic Effect: The phenolic hydroxyl group causes rapid protein denaturation and cellular necrosis. Crucially, phenol acts as a local anesthetic by numbing sensory nerve endings[2]. Deep, severe chemical burns and systemic poisoning can occur before the user feels any initial pain[3].
-
Lipophilicity & Dermal Penetration: The addition of the bulky tert-butoxymethyl group increases the compound's lipophilicity (LogP) compared to unsubstituted phenol. This accelerates its rate of dermal penetration, making even small skin exposures (e.g., the size of a quarter) an acute medical emergency[2].
-
Systemic Toxicity: Once absorbed through the skin or inhaled, phenolic compounds can cause central nervous system (CNS) depression, severe liver damage, and renal failure[4].
-
Ether Peroxidation Risk: While tert-butyl ethers are sterically hindered and significantly less prone to auto-oxidation than primary or secondary ethers, standard precautions against peroxide formation should still be observed during prolonged storage.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling phenol derivatives. Phenol rapidly permeates standard 4-mil nitrile and latex gloves, often in a matter of minutes[2].
| PPE Category | Specification | Breakthrough Time | Causality / Rationale |
| Hand (Primary) | Laminate film gloves (e.g., SilverShield®) | > 480 mins | Phenol aggressively penetrates standard nitrile[2]. Laminate film provides the necessary, impenetrable chemical barrier[5]. |
| Hand (Secondary) | Heavy-duty Neoprene over-gloves | > 240 mins | Worn over the laminate gloves to provide mechanical durability and dexterity, as laminate film is rigid and prone to tearing. |
| Eye/Face | ANSI Z87.1 Goggles + Face Shield | N/A | Prevents severe corneal damage and blindness. A face shield is mandatory to protect against splashes[4]. |
| Body | Flame-resistant lab coat + Chemical apron | N/A | The chemical-resistant apron prevents the lipophilic compound from soaking through woven lab coat fabrics onto the skin[4]. |
| Respiratory | Chemical Fume Hood (80-100 fpm) | N/A | Prevents inhalation of toxic vapors. Phenol derivatives must never be handled on an open bench[2]. |
Operational Workflow & Engineering Controls
Every protocol involving 3-[(tert-Butoxy)methyl]phenol must be a self-validating system designed to contain the chemical and verify safety at each step.
Step 1: Environmental Preparation & Verification
-
Verify that the chemical fume hood is operational and certified.
-
Critical Check: Visually confirm that a Phenol First Aid Kit containing Polyethylene Glycol (PEG 300 or PEG 400) is located within 10 seconds of the workspace[5]. Do not open the chemical container if PEG is unavailable.
Step 2: PPE Donning (Double-Glove System)
-
Don the inner laminate film gloves first, followed by the outer neoprene gloves. Secure the chemical-resistant apron over a fully buttoned lab coat, and don splash goggles and a face shield[5].
Step 3: Chemical Handling & Transfer
-
Execute all weighing, mixing, and transferring exclusively inside the fume hood[2].
-
If the compound presents as a solid lump, do not chip or scrape it , as this creates highly dangerous flying debris. Instead, gently warm the container in a water bath to melt the solid, then pipette the required volume[2].
Step 4: Decontamination & Doffing
-
After use, wipe down all fume hood surfaces and secondary containment trays with a soap and water solution. Soap is required to disperse the lipophilic phenol; water alone is ineffective[2].
-
Remove the outer neoprene gloves first, avoiding contact with the exterior. Wash hands immediately after removing the inner laminate gloves.
Emergency Response & First Aid Protocol
Why water is dangerous for initial dermal exposure: Phenol is highly lipophilic and not easily soluble in water. Flushing a phenol exposure with insufficient water will merely dilute the chemical and spread it over a larger surface area of the skin, drastically increasing systemic absorption[5],[2].
The PEG Decontamination Methodology:
-
Immediate Action: Move to the emergency shower. Rapidly remove all contaminated clothing, including leather items (watchbands, belts), as leather permanently absorbs phenol[5].
-
Apply PEG 300/400: Do NOT flush with water first. Liberally pour Polyethylene Glycol (PEG 300 or 400) onto gauze pads and gently wipe the exposed area[5]. PEG acts as a macroscopic sink, utilizing osmotic and solubility gradients to rapidly draw the phenol out of the dermal layer.
-
Continuous Swabbing: Continue swabbing with fresh PEG-soaked gauze for at least 15 minutes. Self-Validating Check: Continue treatment until there is no detectable "sweet/acrid" odor of phenol emanating from the skin[5].
-
Medical Escalation: Seek immediate medical attention for any exposure larger than a few square centimeters, regardless of whether the victim feels pain[2].
Chemical Disposal & Waste Management
-
Segregation: Collect 3-[(tert-Butoxy)methyl]phenol waste in a dedicated, chemically compatible container (e.g., high-density polyethylene, HDPE). Never mix phenolic waste with strong oxidizers or strong bases, as violent reactions can occur[6].
-
Labeling & Storage: Clearly label the container as "Hazardous Waste: Phenol Derivative - Toxic and Corrosive." Store waste containers in leak-proof secondary containment below eye level[4].
-
Disposal: Submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department. Heavily contaminated PPE must also be bagged and disposed of as hazardous phenolic waste[2].
Logical Workflow Visualization
Logical workflow for handling 3-[(tert-Butoxy)methyl]phenol and emergency response.
References
Sources
- 1. 7058 | Sigma-Aldrich [sigmaaldrich.com]
- 2. oehs.tulane.edu [oehs.tulane.edu]
- 3. Fact Sheet: Phenol-Chloroform Extraction | PennEHRS [ehrs.upenn.edu]
- 4. twu.edu [twu.edu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
